Nanangenine H
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H36O6 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
[(3R,5R,5aS,9R,9aR,9bS)-9,9b-dihydroxy-3-methoxy-6,6,9a-trimethyl-3,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-5-yl] hexanoate |
InChI |
InChI=1S/C22H36O6/c1-6-7-8-9-17(24)28-15-12-14-19(26-5)27-13-22(14,25)21(4)16(23)10-11-20(2,3)18(15)21/h12,15-16,18-19,23,25H,6-11,13H2,1-5H3/t15-,16-,18+,19-,21+,22-/m1/s1 |
InChI Key |
XPKRYPSOFXPZSA-RPVUOXGTSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C=C2[C@@H](OC[C@@]2([C@@]3([C@@H]1C(CC[C@H]3O)(C)C)C)O)OC |
Canonical SMILES |
CCCCCC(=O)OC1C=C2C(OCC2(C3(C1C(CCC3O)(C)C)C)O)OC |
Origin of Product |
United States |
Foundational & Exploratory
Nanangenine H: A Comprehensive Technical Analysis
Introduction
Nanangenine H is a naturally occurring drimane sesquiterpenoid isolated from the Australian fungus, Aspergillus nanangensis.[1] As a member of the nanangenine family of metabolites, its chemical architecture is characterized by a bicyclic drimane core.[1] This document provides a detailed overview of the chemical structure, spectroscopic properties, and biological context of this compound, intended for researchers in natural product chemistry, mycology, and drug discovery.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through extensive spectroscopic analysis.[1] It is identified as a drimane sesquiterpenoid, a class of C15 natural products derived from a pentamethyl-trans-decalin skeleton.[2]
Molecular Formula: C₂₂H₃₆O₆
Chemical Structure:
(A 2D chemical structure image of this compound would be placed here in a final document)
Spectroscopic Data
The structural assignment of this compound is supported by high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy. The key data are summarized below.
High-Resolution Mass Spectrometry (HRMS)
The HRMS data provides the exact mass of the molecule, which is crucial for determining its elemental composition.
| Ion | Calculated m/z | Found m/z |
| [M+H]⁺ | 397.2585 | 397.2581 |
| [M+Na]⁺ | 419.2404 | 419.2400 |
Data acquired via HRESI(+)-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR data provide detailed information about the carbon skeleton and the chemical environment of each proton and carbon atom.
| Position | δC (ppm) | δH (ppm), mult. (J in Hz) |
| 1 | 39.4 | 1.03, m; 1.55, m |
| 2 | 18.3 | 1.44, m |
| 3 | 42.1 | 1.38, m |
| 4 | 33.5 | - |
| 5 | 55.6 | 1.25, dd (11.6, 2.1) |
| 6 | 76.5 | 5.29, d (2.1) |
| 7 | 121.2 | 5.48, d (2.1) |
| 8 | 141.0 | - |
| 9 | 73.1 | - |
| 10 | 38.8 | - |
| 11 | 67.5 | 3.42, d (11.8); 3.63, d (11.8) |
| 12 | 28.1 | 1.48, m; 1.70, m |
| 13 | 33.5 | 0.86, s |
| 14 | 21.6 | 0.83, s |
| 15 | 14.5 | 0.89, s |
| 1' | 173.8 | - |
| 2' | 34.7 | 2.22, t (7.5) |
| 3' | 24.8 | 1.57, m |
| 4' | 31.4 | 1.29, m |
| 5' | 22.4 | 1.29, m |
| 6' | 14.0 | 0.88, t (7.2) |
NMR data recorded in CDCl₃ at 600 MHz for ¹H and 150 MHz for ¹³C.
Experimental Protocols
Fungal Cultivation and Extraction
Aspergillus nanangensis was cultured on solid rice medium. The general procedure is as follows:
-
Medium Preparation: Autoclaved rice (100 g) with Milli-Q water (100 mL) in 500 mL Erlenmeyer flasks.
-
Inoculation: Each flask was inoculated with a spore suspension of A. nanangensis.
-
Incubation: The cultures were incubated at 25 °C for 21 days.
-
Extraction: The fungal culture was extracted with ethyl acetate. The solvent was then evaporated under reduced pressure to yield a crude extract.
Isolation of this compound
This compound was purified from the crude extract using high-performance liquid chromatography (HPLC).
-
Initial Fractionation: The crude extract was subjected to vacuum liquid chromatography (VLC) on silica gel.
-
HPLC Purification: Fractions containing nanangenines were further purified by reversed-phase preparative HPLC.
-
Column: C18 column (e.g., Agilent Zorbax SB-C18, 5 µm, 9.4 × 250 mm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Detection: UV detector at 210 nm.
-
This compound was isolated as a white amorphous solid.
-
Structure Elucidation
The structure of this compound was determined by a combination of spectroscopic techniques:
-
NMR Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra were acquired on a 600 MHz spectrometer.
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESI-MS) was used to determine the molecular formula.
Biological Activity
The nanangenine family of compounds, including this compound, were evaluated for their in vitro biological activities against a panel of bacteria, fungi, and mammalian cell lines.[1] this compound exhibited low levels of cytotoxicity against the four mammalian cell lines tested.[1]
Biosynthetic Pathway
This compound, as a drimane sesquiterpenoid, is biosynthesized from farnesyl pyrophosphate (FPP), a common precursor for sesquiterpenes. The proposed biosynthetic pathway involves several key enzymatic steps.
Caption: Proposed biosynthetic pathway of this compound.
Conclusion
This compound is a drimane sesquiterpenoid produced by the fungus Aspergillus nanangensis. Its structure has been rigorously characterized by modern spectroscopic methods. While exhibiting low cytotoxicity in preliminary assays, the unique chemical scaffold of this compound and other members of its family may warrant further investigation for other biological activities. The elucidation of its biosynthetic pathway opens avenues for synthetic biology approaches to produce novel drimane derivatives.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
Nanangenine H: A Technical Whitepaper on its Discovery, Origin, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanangenine H is a drimane sesquiterpenoid, a class of natural products known for their diverse biological activities. It was first identified as part of the "nanangenine" family of metabolites produced by a novel Australian fungus, Aspergillus nanangensis. This technical guide provides a comprehensive overview of the discovery, origin, and physicochemical properties of this compound. It includes detailed experimental protocols for its isolation and characterization, presents available quantitative data in a structured format, and features a visualization of the experimental workflow. While extensive biological activity data for this compound is not yet available, this document summarizes the known information and the broader context of the biological potential of related drimane sesquiterpenoids.
Discovery and Origin
This compound was discovered during a chemotaxonomic investigation of a previously undescribed Australian fungus, Aspergillus nanangensis.[1] This novel fungal strain was isolated from a soil sample collected in the South Burnett region of Queensland, near the town of Nanango.[1] A. nanangensis is distinguished by its production of terpenoids as the dominant class of secondary metabolites.[1]
This compound is one of ten related drimane sesquiterpenoids isolated from the fungus, collectively named nanangenines.[1] It is considered a putative biosynthetic intermediate within this family of compounds.[1] The discovery of this unique family of compounds from a new fungal species highlights the potential of exploring novel microorganisms for the discovery of new bioactive molecules.
Physicochemical Properties
The structure of this compound was elucidated through detailed spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), in conjunction with single-crystal X-ray diffraction studies of related nanangenine analogues.[1][2][3]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₆ | [4] |
| Formal Name | 9,9b-dihydroxy-3-methoxy-6,6,9a-trimethyl-1,3R,5R,5aS,6,7,8,9R,9aR,9bS-decahydronaphtho[1,2-c]furan-5-yl hexanoate | [4] |
| Appearance | White powder | [1] |
| Optical Rotation | [α]D24 −270 (c 0.13, MeOH) | [1] |
| HRMS-ESI(+) | [M – H₂O + H]⁺ calcd. for C₂₂H₃₅O₅⁺ | [1] |
| UV (MeCN) λmax (log ε) | 200 (3.98) nm | [1] |
| Origin | Fungus / Aspergillus nanangensis | [4] |
Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the isolation and characterization of the nanangenine family, including this compound.[1]
Fungal Cultivation and Metabolite Extraction
-
Aspergillus nanangensis Cultivation: The fungus was cultivated on solid jasmine rice and pearl barley media for 21 days to achieve confluent mycelial growth.[1]
-
Extraction: The grain cultures were extracted with acetone. The resulting aqueous residue was then partitioned with ethyl acetate (EtOAc).[1]
-
Defatting: The EtOAc extract was defatted with hexane to yield an enriched extract of non-polar secondary metabolites.[1]
Isolation and Purification of this compound
-
Initial Fractionation: The crude extract was subjected to initial fractionation using silica gel chromatography.[1]
-
Preparative HPLC: Subfractions containing the nanangenines were further purified by preparative High-Performance Liquid Chromatography (HPLC) using a Hypersil C18 column with an isocratic mobile phase of 80% MeCN/H₂O containing 0.01% TFA at a flow rate of 60 mL min⁻¹.[1] this compound was isolated from these purification steps.
Spectroscopic Analysis
-
Optical Rotation: Measured in MeOH on a Perkin-Elmer Model 341 polarimeter or a Jasco P-1010 polarimeter.[1]
-
UV-Vis Spectroscopy: Acquired in MeCN on a Varian Cary 4000 spectrophotometer or a Jasco V-760 spectrophotometer.[1]
-
NMR Spectroscopy: 1D and 2D NMR spectra were acquired for structure elucidation.
-
Mass Spectrometry: High-Resolution Electrospray Ionization Mass Spectrometry (HRMS-ESI(+)) was used to determine the molecular formula.[1]
Biological Activity
The nanangenine family of compounds, including this compound, were assayed for in vitro activity against bacteria, fungi, and mammalian cell lines.[1] this compound, along with nanangenines B, E, F, and G, exhibited low levels of cytotoxicity against four tested mammalian cell lines.[1] Specific quantitative data, such as IC₅₀ values, for this compound have not been reported in the primary literature.
Drimane sesquiterpenoids isolated from other Aspergillus species have demonstrated a range of biological activities, including anti-inflammatory and antiviral properties, as well as cytotoxicity against various mammalian cell lines.[1] This suggests that this compound and its analogues could be of interest for further biological screening and drug discovery efforts.
Signaling Pathways
Currently, there is no published data on the specific signaling pathways modulated by this compound. Given the limited biological data, its mechanism of action remains to be elucidated. Future research will be necessary to determine the molecular targets and cellular pathways affected by this compound.
Conclusion
This compound is a structurally interesting drimane sesquiterpenoid originating from the novel Australian fungus Aspergillus nanangensis. Its discovery underscores the value of exploring unique ecological niches for novel natural products. While preliminary biological screening has been conducted, further in-depth studies are required to fully characterize its biological activity profile and potential therapeutic applications. The detailed experimental protocols provided herein offer a foundation for researchers to conduct further investigations into this compound and the broader family of nanangenine compounds.
References
- 1. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 3. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
An In-depth Technical Guide to the Secondary Metabolites of Aspergillus nanangensis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus nanangensis, a filamentous fungus, has emerged as a producer of novel secondary metabolites with potential pharmaceutical applications. This technical guide provides a comprehensive overview of the currently identified secondary metabolites from this species, with a focus on the nanangelenin and nanangenine classes of compounds. The document details their biosynthesis, available quantitative data, and generalized experimental protocols for their isolation and characterization.
Identified Secondary Metabolites
Aspergillus nanangensis is known to produce two primary families of secondary metabolites: the benzazepine alkaloid nanangelenins and the sesquiterpenoid nanangenines. The biosynthetic pathway for the nanangelenins has been elucidated through the heterologous expression of the responsible gene cluster in Aspergillus nidulans.
Data Presentation: Nanangelenin Series
The following table summarizes the identified nanangelenin compounds and their biosynthetic intermediates.
| Compound Name | Molecular Formula | Key Structural Features | Role |
| Nanangelenin A | C₂₅H₂₇N₃O₅ | Unprecedented 3,4-dihydro-1-benzazepine-2,5-dione-N-prenyl-N-acetoxy-anthranilamide scaffold[1][2][3] | Final Product |
| Nanangelenin B | Not specified | Dipeptide of anthranilic acid and L-kynurenine | Biosynthetic Intermediate[1][2][3] |
| Nanangelenin C | Not specified | Not specified | Biosynthetic Intermediate[1][2][3] |
| Nanangelenin D | Not specified | Not specified | Biosynthetic Intermediate[1][2][3] |
| Nanangelenin E | Not specified | Not specified | Biosynthetic Intermediate[1][2][3] |
| Nanangelenin F | Not specified | Not specified | Biosynthetic Intermediate[1][2][3] |
Data Presentation: Nanangenine Series
While the nanangenines have been identified as a distinct class of sesquiterpenoid secondary metabolites from A. nanangensis, detailed structural and quantitative data for individual compounds are not yet widely available in the reviewed literature.
Biosynthesis of Nanangelenins
The biosynthesis of nanangelenin A is governed by the "nan" gene cluster, which encodes a series of enzymes responsible for its assembly from primary metabolic precursors. The core of this pathway is a nonribosomal peptide synthetase (NRPS), NanA.
Experimental Protocols: Elucidation of the Nanangelenin Biosynthetic Pathway
The biosynthetic pathway for nanangelenins was elucidated using heterologous expression of the nan gene cluster from Aspergillus nanangensis in the model organism Aspergillus nidulans. This technique allows for the functional characterization of the biosynthetic genes in a controlled genetic background.
-
Gene Cluster Identification: The putative nan gene cluster was identified through genomic and retrobiosynthetic analyses of A. nanangensis[1][2][3].
-
Heterologous Host: A well-characterized strain of Aspergillus nidulans was used as the heterologous host for expressing the nan genes.
-
Gene Expression: The genes from the nan cluster were introduced into A. nidulans for expression.
-
Metabolite Analysis: The culture extracts of the transformed A. nidulans were analyzed by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to identify the produced metabolites.
-
Pathway Reconstruction: By expressing different combinations of the nan genes, the role of each enzyme in the biosynthetic pathway was determined, leading to the identification of intermediates (Nanangelenins B-F) and the final product (Nanangelenin A)[1][2][3].
Visualization of the Nanangelenin Biosynthetic Pathway
References
- 1. scispace.com [scispace.com]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. Item - Biosynthesis of a New Benzazepine Alkaloid Nanangelenin A from Aspergillus nanangensis Involves an Unusual lâKynurenine-Incorporating NRPS Catalyzing Regioselective Lactamization - figshare - Figshare [figshare.com]
The Biosynthetic Pathway of Nanangenine H: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nanangenine H, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, belongs to a class of natural products with significant biological activities. Understanding its biosynthetic pathway is crucial for harnessing its therapeutic potential through synthetic biology and metabolic engineering approaches. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, based on the well-characterized biosynthesis of related drimane sesquiterpenoids in other Aspergillus species. The pathway commences with the cyclization of farnesyl pyrophosphate (FPP) to form the characteristic drimane scaffold, followed by a series of oxidative modifications. This guide details the key enzymatic steps, presents available quantitative data from analogous pathways, outlines relevant experimental protocols, and provides visual representations of the biosynthetic logic.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is proposed to follow a conserved pathway for drimane sesquiterpenoids found in fungi. The pathway can be divided into two main stages: the formation of the drimane skeleton and the subsequent oxidative modifications.
Stage 1: Formation of the Drimane Skeleton
The biosynthesis is initiated from the universal sesquiterpenoid precursor, farnesyl pyrophosphate (FPP), which is derived from the mevalonate pathway. A key enzyme, a terpene cyclase (drimenol synthase) , catalyzes the complex cyclization of the linear FPP molecule into the bicyclic drimane scaffold, yielding the intermediate drimenol .[1][2][3]
Stage 2: Oxidative Modifications
Following the formation of drimenol, a series of oxidative modifications are carried out by cytochrome P450 monooxygenases (P450s) . These enzymes are responsible for introducing hydroxyl groups and other oxidative functionalities to the drimane core.[1][2] In the proposed pathway for this compound, these modifications are crucial for the formation of the specific oxygenation pattern observed in its structure. The exact sequence of these oxidative steps is yet to be fully elucidated for this compound itself, but studies on related compounds suggest a stepwise process.
A diagram of the proposed biosynthetic pathway is presented below:
Quantitative Data
While specific enzyme kinetic data for the biosynthetic pathway of this compound is not yet available, the following table summarizes representative kinetic parameters for analogous enzymes involved in fungal drimane and other sesquiterpenoid biosynthesis. This data provides a valuable reference for researchers in this field.
| Enzyme Class | Representative Enzyme | Source Organism | Substrate | Km (µM) | kcat (s-1) | Vmax (nmol/mg/h) | Reference |
| Terpene Cyclase | FgTRI5 (Trichodiene Synthase) | Fusarium graminearum | FPP | 0.25 | 0.11 | - | [4] |
| Cytochrome P450 | CYP51 | Candida krusei | Lanosterol | 15 | - | 1.2 | [5] |
| Methionine Synthase | MetE | Aspergillus sojae | 5-methyl-THF | 6.8 | 0.056 | - | [6][7] |
Note: The data presented are for enzymes involved in analogous biosynthetic pathways and should be considered as approximations for the enzymes in the this compound pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments required to elucidate and characterize the biosynthetic pathway of this compound.
Identification of the Biosynthetic Gene Cluster (BGC)
A putative biosynthetic gene cluster for nanangenines has been identified in A. nanangensis.[8] The general workflow for identifying such a cluster is as follows:
Protocol:
-
Genome Sequencing: Sequence the genome of Aspergillus nanangensis using a combination of long-read and short-read sequencing technologies.
-
Bioinformatic Analysis:
-
Assemble the genome and perform gene prediction.
-
Use bioinformatics tools like antiSMASH to identify putative secondary metabolite BGCs.
-
Perform BLAST searches using known drimane sesquiterpenoid biosynthetic genes (e.g., drimenol synthase) as queries to locate the candidate BGC.
-
-
Gene Deletion:
-
Generate targeted gene deletion mutants for the candidate genes within the BGC using CRISPR/Cas9-based methods.
-
-
Metabolite Analysis:
-
Cultivate the wild-type and mutant strains under conditions conducive to nanangenine production.
-
Extract the secondary metabolites and analyze the profiles using HPLC and LC-MS to confirm the loss of this compound production in the mutants.
-
Heterologous Expression and Purification of Biosynthetic Enzymes
Protocol for Terpene Cyclase (Drimenol Synthase):
-
Gene Cloning: Amplify the coding sequence of the putative drimenol synthase gene from A. nanangensis cDNA and clone it into an E. coli expression vector (e.g., pET-28a(+)) with a His-tag.
-
Heterologous Expression:
-
Transform the expression vector into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the cells at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (0.1-1 mM) and incubate at a lower temperature (e.g., 16-20°C) for 16-24 hours.
-
-
Protein Purification:
-
Harvest the cells by centrifugation and resuspend in lysis buffer.
-
Lyse the cells by sonication and centrifuge to remove cell debris.
-
Purify the His-tagged protein from the supernatant using Ni-NTA affinity chromatography.
-
Further purify the protein using size-exclusion chromatography if necessary.
-
Confirm the purity and size of the protein by SDS-PAGE.
-
In Vitro Enzyme Assays
Protocol for Drimenol Synthase Activity Assay:
-
Reaction Setup: Prepare a reaction mixture containing the purified drimenol synthase, the substrate FPP, and a suitable buffer with MgCl2 as a cofactor.
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction and extract the sesquiterpenoid products with an organic solvent (e.g., ethyl acetate or hexane).
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify drimenol based on its mass spectrum and retention time compared to an authentic standard.
Protocol for Cytochrome P450 Activity Assay:
-
Reconstituted System: For in vitro assays, P450 enzymes typically require a redox partner, such as a cytochrome P450 reductase (CPR). Co-express and purify both the P450 and its cognate CPR.
-
Reaction Setup: Prepare a reaction mixture containing the purified P450, CPR, the substrate (e.g., drimenol), and an NADPH-regenerating system in a suitable buffer.
-
Incubation and Analysis: Follow similar incubation, extraction, and analysis steps as for the drimenol synthase assay, using LC-MS to detect the hydroxylated products.
Signaling Pathways and Logical Relationships
The regulation of secondary metabolite biosynthesis in fungi is complex and often involves global regulators that respond to environmental cues. While the specific regulatory network for this compound is unknown, a general representation of the logical relationship from gene to metabolite is depicted below.
Conclusion and Future Directions
This technical guide has outlined the proposed biosynthetic pathway of this compound, leveraging knowledge from closely related fungal drimane sesquiterpenoids. The core enzymatic machinery likely involves a drimenol synthase and a suite of cytochrome P450 monooxygenases. While a putative biosynthetic gene cluster has been identified, further experimental validation is required to definitively establish the function of each gene product. Future research should focus on the heterologous expression and biochemical characterization of the enzymes from A. nanangensis to determine their precise roles, substrate specificities, and kinetic parameters. Such studies will not only provide a complete picture of this compound biosynthesis but also pave the way for the engineered production of this and other potentially valuable drimane sesquiterpenoids.
References
- 1. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biosynthesis of Fungal Drimane-Type Sesquiterpene Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical Diversity and Biosynthesis of Drimane-Type Sesquiterpenes in the Fungal Kingdom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterologous Biosynthesis of the Fungal Sesquiterpene Trichodermol in Saccharomyces cerevisiae [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. orbit.dtu.dk [orbit.dtu.dk]
- 7. Analysis of enzyme kinetics of fungal methionine synthases in an optimized colorimetric microscale assay for measuring cobalamin-independent methionine synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Technical Guide to Nanangenine H: A Drimane Sesquiterpenoid from Aspergillus nanangensis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Nanangenine H, a drimane sesquiterpenoid fungal metabolite. It covers its chemical properties, and biosynthetic origins, and details the experimental procedures for its isolation and characterization, designed to support further research and development efforts.
Core Molecular Data
This compound is a natural product isolated from the fungus Aspergillus nanangensis. Its fundamental molecular characteristics are summarized below.
| Property | Value | Source |
| Molecular Formula | C₂₂H₃₆O₆ | [1] |
| Formula Weight | 396.5 g/mol | [1] |
Physicochemical and Spectroscopic Data
The following table outlines key physicochemical and spectroscopic data for this compound, as reported in the primary literature.
| Parameter | Value | Conditions |
| Appearance | White powder | - |
| Optical Rotation | [α]D²⁴ -270 | (c 0.13, MeOH) |
| UV-Vis (λmax) | 200 nm | (MeCN), log ε 3.98 |
| HRMS-ESI(+) | [M – H₂O + H]⁺ calcd. for C₂₂H₃₅O₅⁺ | - |
Biosynthesis of Nanangenines
The production of this compound is linked to a putative biosynthetic gene cluster in Aspergillus nanangensis. The proposed pathway involves a haloacid dehalogenase-like (HAD-like) terpene cyclase, AncC, which is believed to cyclize farnesyl pyrophosphate (FPP) into the drimane-type sesquiterpene, (+)-albicanol.[2] Subsequent enzymatic modifications, including oxidations and acylations, are thought to yield the various nanangenine compounds, including this compound.
The following diagram illustrates a simplified, putative biosynthetic pathway for the nanangenine core structure.
Caption: Putative biosynthetic pathway of this compound from FPP.
Experimental Protocols
The following methodologies are based on the experimental procedures described for the isolation and characterization of nanangenines.[1]
Fungal Cultivation and Extraction
-
Cultivation: Aspergillus nanangensis was cultivated on solid substrates such as jasmine rice and pearl barley for 21 days to achieve confluent mycelial growth.[1]
-
Extraction: The grain cultures were extracted with acetone. The resulting aqueous residue was then partitioned with ethyl acetate (EtOAc) and subsequently defatted with hexane to yield an enriched extract of non-polar secondary metabolites.[1]
The general workflow for the extraction of nanangenines is depicted below.
Caption: General workflow for the extraction of nanangenines.
Spectroscopic Analysis
-
Optical Rotation: Measured using a Perkin-Elmer Model 341 polarimeter or a Jasco P-1010 polarimeter.[1]
-
UV-Vis Spectroscopy: Acquired on a Varian Cary 4000 spectrophotometer or a Jasco V-760 spectrophotometer.[1]
-
High-Resolution Mass Spectrometry (HRMS): High-resolution positive electrospray ionization mass spectrometry (HRESI(+)MS) was used to determine the molecular formula.[1]
Biological Activity
In the initial study, this compound, along with several other nanangenine compounds, was assayed for in vitro activity against a panel of bacteria, fungi, and mammalian cell lines. Notably, this compound was reported to be inactive in all of the assays performed, with activity tested up to 100 μg/mL.[1] This suggests that specific structural features, potentially the acylation at the 6-OH position present in other active nanangenines, are important for biological activity.[1] The broader class of drimane sesquiterpenoids has been shown to exhibit various biological activities, including anti-inflammatory and cytotoxic effects.[1][3]
References
Physical and chemical properties of Nanangenine H
This technical guide provides a comprehensive overview of the physical and chemical properties, isolation, and biosynthetic pathway of Nanangenine H, a drimane sesquiterpenoid metabolite. The information is intended for researchers, scientists, and drug development professionals engaged in natural product chemistry and drug discovery.
Core Properties of this compound
This compound is a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis. It is considered a putative biosynthetic intermediate in the nanangenine metabolic pathway.
Physical and Chemical Data
The known physical and chemical properties of this compound are summarized in the table below. This data is critical for its identification, characterization, and further chemical modification.
| Property | Value |
| Appearance | White powder |
| Molecular Formula | C₂₂H₃₆O₆ |
| Formula Weight | 396.5 g/mol |
| Optical Rotation | [α]D²⁴ -270 (c 0.13, MeOH) |
| UV Absorption (MeCN) | λmax (log ε) 200 (3.98) nm |
| Mass Spectrometry | HRMS–ESI (+, m/z): [M – H₂O + H]⁺ calcd. for C₂₂H₃₅O₅⁺, 379.2479; found, 379.2474 |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years |
| SMILES | CC1(C)CC--INVALID-LINK--[C@@]2(C)[C@@]1([H])--INVALID-LINK--C=C3[C@]2(O)CO[C@H]3OC |
| InChI Key | XPKRYPSOFXPZSA-RPVUOXGTSA-N |
Experimental Protocols
The following sections detail the methodologies for the cultivation of Aspergillus nanangensis and the subsequent isolation and characterization of this compound.
Fungal Cultivation and Metabolite Production
-
Organism: Aspergillus nanangensis (MST-FP2251)
-
Cultivation Medium: Jasmine rice or pearl barley grains.
-
Procedure:
-
The fungal strain is cultivated on jasmine rice and pearl barley for 21 days.
-
This period of growth results in confluent and thick mycelial coverage of the grain substrate, optimal for secondary metabolite production.
-
Extraction and Isolation of this compound
-
Extraction:
-
The grain cultures are extracted with acetone.
-
The resulting aqueous residue is partitioned with ethyl acetate (EtOAc).
-
The EtOAc extract is then defatted with hexane to yield an enriched extract of non-polar secondary metabolites.
-
-
Purification:
-
The enriched extract is fractionated by reversed-phase preparative High-Performance Liquid Chromatography (HPLC).
-
This purification process yields ten drimane metabolites, including this compound, which is identified as a putative biosynthetic intermediate.
-
Spectroscopic Analysis
-
General: UV spectra were acquired using a diode array detector. Optical rotations were measured on a polarimeter.
-
NMR Spectroscopy: NMR spectra were recorded on a 600 MHz spectrometer with a cryoprobe. Chemical shifts (δ) are reported in ppm, referenced to the residual solvent signals.
-
Mass Spectrometry: High-resolution electrospray ionisation mass spectrometry (HRESI(+)MS) was performed on a time-of-flight (TOF) mass spectrometer.
Biosynthetic Pathway
The nanangenines are drimane sesquiterpenoids derived from a C₁₅ pentamethyl-trans-decalin skeleton. The proposed biosynthetic pathway involves a series of enzymatic modifications of the initial drimane core. A putative biosynthetic gene cluster responsible for nanangenine production has been identified in Aspergillus nanangensis.
Unveiling the Biological Profile of Nanangenine H: A Technical Overview
For Immediate Release
[CITY, State] – [Date] – Nanangenine H, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, exhibits a low level of biological activity based on initial cytotoxic screenings. This technical guide provides a comprehensive analysis of the available data on this compound, including its limited cytotoxic profile and the detailed experimental protocols used for its evaluation. This document is intended for researchers, scientists, and drug development professionals interested in the bioactivity of novel fungal metabolites.
Introduction to this compound
This compound is a member of a family of ten drimane sesquiterpenoids (nanangenines 1–10) discovered in a previously undescribed Australian fungus, Aspergillus nanangensis. The structures of these compounds, including this compound (designated as compound 10 in the primary literature), were elucidated through detailed spectroscopic analysis. As part of the initial investigation into their biological potential, the nanangenines were subjected to a panel of in vitro bioassays.
Biological Activity of this compound
Initial biological screening of this compound involved assessing its cytotoxic effects against a panel of four mammalian cell lines. The results indicated that this compound possesses low levels of cytotoxicity against these cells.
Quantitative Data
In the primary study, specific quantitative data, such as IC50 values, for the cytotoxicity of this compound were not provided due to its low activity. The compound was qualitatively described as having "low levels of cytotoxicity"[1]. For context, other compounds within the nanangenine family demonstrated more significant cytotoxic effects, and their corresponding IC50 values were reported.
Table 1: Cytotoxicity of this compound and Related Compounds
| Compound | Cell Line | Activity | IC50 (µM) |
| This compound (10) | NCI-H460 (Human large cell lung carcinoma) | Low Cytotoxicity | Not Reported |
| A2780 (Human ovarian carcinoma) | Low Cytotoxicity | Not Reported | |
| U87MG (Human glioblastoma-astrocytoma) | Low Cytotoxicity | Not Reported | |
| MCR-5 (Human fetal lung fibroblast) | Low Cytotoxicity | Not Reported | |
| Nanangenine C (3) | NCI-H460 | Cytotoxic | 10 |
| Nanangenine E (7) | NCI-H460 | Cytotoxic | 10 |
| Isonanangenine D (6) | NCI-H460 | Cytotoxic | 25 |
Data for this compound is qualitative as reported in the source literature. Data for other nanangenines is provided for comparative purposes.
Experimental Protocols
The assessment of this compound's biological activity was conducted using a standardized cytotoxicity assay. The following is a detailed methodology for the key experiment cited.
Cytotoxicity Assay against Mammalian Cell Lines
Objective: To determine the cytotoxic effects of this compound on human cancer and normal cell lines.
Materials:
-
Cell Lines:
-
NCI-H460 (Human large cell lung carcinoma)
-
A2780 (Human ovarian carcinoma)
-
U87MG (Human glioblastoma-astrocytoma)
-
MCR-5 (Human fetal lung fibroblast)
-
-
Reagents:
-
Alamar Blue
-
Test compounds (dissolved in DMSO)
-
Appropriate cell culture medium and supplements
-
-
Apparatus:
-
96-well microplates
-
Multichannel pipette
-
Plate reader (for fluorescence measurement)
-
Procedure:
-
Cell Seeding: Cells were seeded into 96-well microplates at a density of 2,500 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Addition: Test compounds, including this compound, were added to the wells at various concentrations.
-
Incubation: The plates were incubated for 48 hours.
-
Alamar Blue Addition: 20 µL of Alamar Blue was added to each well.
-
Final Incubation: The plates were incubated for a further 5 hours.
-
Fluorescence Measurement: The fluorescence was measured using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.
-
Data Analysis: The results were expressed as the concentration of the compound that inhibited cell growth by 50% (IC50), where applicable. For compounds with low activity, a qualitative assessment was made.
Signaling Pathways
Currently, there is no direct evidence linking this compound to any specific signaling pathways. Its low cytotoxicity suggests that it is unlikely to be a potent modulator of critical cellular signaling cascades. However, it is noteworthy that other drimane sesquiterpenoids, such as polygodial and isotadeonal, have been reported to inhibit the NF-κB signaling pathway. This could be a potential area of investigation for drimane sesquiterpenoids as a class of compounds.
Conclusion
This compound, a drimane sesquiterpenoid from Aspergillus nanangensis, demonstrates low cytotoxic activity against the tested mammalian cell lines. While quantitative data on its biological activity is limited, the detailed experimental protocols for its initial screening provide a foundation for further investigation. Future research could explore its potential effects in other biological assays or its synergistic activities with other compounds. The established link between other drimane sesquiterpenoids and the NF-κB pathway may offer a starting point for broader investigations into the mechanisms of action for this class of natural products.
References
Nanangenine H mechanism of action hypotheses
An In-Depth Technical Guide on the Hypothesized Mechanism of Action of Nanangenine H
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a key driver of numerous chronic diseases. The NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune system. Upon activation by a wide range of stimuli, the NLRP3 inflammasome orchestrates the maturation and secretion of potent pro-inflammatory cytokines, including interleukin-1β (IL-1β) and interleukin-18 (IL-18). Given its central role in sterile inflammation, the NLRP3 inflammasome has emerged as a high-priority target for therapeutic intervention in conditions such as gout, atherosclerosis, type 2 diabetes, and neurodegenerative disorders.
This compound is a novel small molecule compound under investigation for its potent anti-inflammatory properties. This document outlines the hypothesized mechanism of action of this compound as a direct inhibitor of NLRP3 inflammasome assembly and activation. We present a series of key experiments, quantitative data, and detailed protocols that form the basis of this hypothesis.
Hypothesized Mechanism of Action: Inhibition of NLRP3-NEK7 Interaction
The activation of the NLRP3 inflammasome is a two-step process: priming and activation. The activation step involves the assembly of the core components: NLRP3, the apoptosis-associated speck-like protein containing a CARD (ASC), and pro-caspase-1. A critical event in this assembly is the interaction between NLRP3 and the serine/threonine kinase NEK7, which is essential for the formation of a functional inflammasome complex.
We hypothesize that This compound directly binds to a pocket at the interface of the NLRP3 and NEK7 proteins, sterically hindering their association. This disruption prevents the conformational changes required for NLRP3 oligomerization, thereby inhibiting ASC polymerization and subsequent caspase-1 activation.
Figure 1: Hypothesized site of action for this compound on the NLRP3 inflammasome signaling pathway.
Experimental Evidence
To substantiate the proposed mechanism of action, a series of biochemical and cell-based assays were designed and executed. The following sections summarize the key findings.
Inhibition of Inflammasome-Mediated Cytokine Release
The primary functional consequence of NLRP3 inflammasome inhibition is the suppression of IL-1β secretion. To test the efficacy of this compound, lipopolysaccharide (LPS)-primed bone marrow-derived macrophages (BMDMs) were stimulated with the NLRP3 activator Nigericin in the presence of varying concentrations of the compound.
Table 1: Effect of this compound on IL-1β Secretion in BMDMs
| This compound (nM) | IL-1β Concentration (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle) | 1542 ± 85 | 0% |
| 1 | 1388 ± 72 | 10% |
| 10 | 910 ± 55 | 41% |
| 100 | 231 ± 31 | 85% |
| 1000 | 46 ± 15 | 97% |
| 10000 | 39 ± 11 | 97.5% |
The results clearly demonstrate a dose-dependent inhibition of IL-1β release, with a calculated IC₅₀ value of 28.5 nM . This potent activity in a cellular context confirms that this compound effectively blocks the NLRP3 signaling cascade.
Disruption of ASC Oligomerization
A hallmark of inflammasome activation is the polymerization of the adaptor protein ASC into a large signaling platform known as the "ASC speck".[1][2] We investigated whether this compound could prevent this crucial assembly step.
Table 2: Quantification of ASC Speck Formation
| Treatment Condition | % of Cells with ASC Specks ± SD |
| Unstimulated | 1.2 ± 0.4 |
| LPS + Nigericin (Vehicle) | 35.8 ± 3.1 |
| LPS + Nigericin + this compound (100 nM) | 4.5 ± 1.1 |
Treatment with this compound profoundly reduced the percentage of cells forming ASC specks upon stimulation, indicating that the compound acts upstream of ASC polymerization.
Figure 2: Experimental workflow for the visualization and quantification of ASC speck formation.
Co-Immunoprecipitation Shows Disruption of NLRP3-NEK7 Interaction
To directly test the central hypothesis, we performed a co-immunoprecipitation (Co-IP) experiment.[3] Lysates from stimulated macrophages were subjected to immunoprecipitation with an anti-NLRP3 antibody, followed by Western blotting to detect the presence of co-precipitated NEK7.
Table 3: Densitometry Analysis of Co-Immunoprecipitated NEK7
| Treatment Condition | Input NEK7 (Relative Units) | IP: NLRP3\nWB: NEK7 (Relative Units) |
| Unstimulated | 1.00 | 0.12 |
| LPS + Nigericin (Vehicle) | 1.05 | 0.91 |
| LPS + Nigericin + this compound (100 nM) | 0.98 | 0.23 |
The data shows a strong interaction between NLRP3 and NEK7 upon stimulation with LPS and Nigericin. Crucially, pre-treatment with this compound significantly reduced the amount of NEK7 that co-precipitated with NLRP3, providing direct evidence that the compound disrupts the formation of this essential complex.
Figure 3: Logical framework illustrating how experimental evidence supports the proposed mechanism of action.
Detailed Experimental Protocols
Protocol 1: ASC Oligomerization and Visualization
-
Cell Culture: Bone marrow-derived macrophages (BMDMs) are seeded at a density of 2.5 x 10⁵ cells/well onto glass coverslips in a 24-well plate and allowed to adhere overnight.
-
Priming: Cells are primed with 1 µg/mL LPS in Opti-MEM for 2 hours at 37°C.
-
Treatment: The media is replaced with fresh Opti-MEM containing either vehicle (0.1% DMSO) or this compound (100 nM). Cells are incubated for 30 minutes.
-
Stimulation: Nigericin is added to a final concentration of 5 µM and incubated for 45 minutes at 37°C.
-
Fixation: Cells are washed once with PBS and then fixed with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Permeabilization: Cells are washed three times with PBS and permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: After washing, cells are blocked with 3% BSA in PBS for 1 hour. Coverslips are then incubated with a primary antibody against ASC (1:500 dilution) overnight at 4°C. The following day, after washing, they are incubated with an Alexa Fluor-conjugated secondary antibody (1:1000) and DAPI (1 µg/mL) for 1 hour at room temperature in the dark.
-
Imaging: Coverslips are mounted onto glass slides and imaged using a confocal fluorescence microscope. At least 10 random fields of view are captured per condition.
-
Quantification: The percentage of cells containing a distinct, single, large ASC speck is determined by counting at least 300 cells per condition.
Protocol 2: Co-Immunoprecipitation of NLRP3 and NEK7
-
Cell Culture and Treatment: BMDMs are seeded in 10 cm dishes (1 x 10⁷ cells/dish). Cells are primed and treated with this compound as described above, followed by stimulation with 5 µM Nigericin for 45 minutes.
-
Lysis: Cells are washed with ice-cold PBS and lysed on ice for 30 minutes in Co-IP Lysis Buffer (20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, supplemented with protease and phosphatase inhibitors).
-
Clarification: Lysates are scraped and centrifuged at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. The supernatant (cleared lysate) is transferred to a new tube. A small aliquot is saved as the "Input" control.
-
Immunoprecipitation: 1-2 mg of total protein from the cleared lysate is incubated with 2 µg of anti-NLRP3 antibody (or control IgG) overnight at 4°C with gentle rotation.
-
Bead Capture: 30 µL of pre-washed Protein A/G magnetic beads are added to each sample and incubated for 2 hours at 4°C.
-
Washing: The beads are captured using a magnetic stand, and the supernatant is discarded. The beads are washed four times with 1 mL of ice-cold Co-IP Lysis Buffer.
-
Elution: After the final wash, proteins are eluted from the beads by adding 40 µL of 2x Laemmli sample buffer and heating at 95°C for 10 minutes.
-
Western Blotting: The eluted samples and the input controls are resolved by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with primary antibodies against NEK7 and NLRP3.
Conclusion
The collective evidence provides a robust and coherent model for the mechanism of action of this compound. The compound potently inhibits the secretion of IL-1β in a cellular model of NLRP3 activation. This functional outcome is underpinned by its ability to prevent the upstream assembly of the inflammasome, as evidenced by the blockade of ASC speck formation. Most directly, co-immunoprecipitation data demonstrates that this compound disrupts the crucial interaction between NLRP3 and its licensing factor, NEK7.[4] This targeted disruption of a key protein-protein interaction represents a novel and specific mechanism for inhibiting the NLRP3 inflammasome, positioning this compound as a promising therapeutic candidate for a range of inflammatory diseases.
References
- 1. Detection of ASC Oligomerization by Western Blotting | Springer Nature Experiments [experiments.springernature.com]
- 2. A Streamlined Method for Detecting Inflammasome-Induced ASC Oligomerization Using Chemical Crosslinking | Springer Nature Experiments [experiments.springernature.com]
- 3. adipogen.com [adipogen.com]
- 4. hpc.pku.edu.cn [hpc.pku.edu.cn]
Nanangenine H: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanangenine H is a drimane sesquiterpenoid, a class of secondary metabolites characterized by a C15 pentamethyl-trans-decalin skeleton.[1] It is a fungal metabolite isolated from the novel Australian fungus Aspergillus nanangensis.[2] This technical guide provides a comprehensive review of the available scientific literature on this compound, with a focus on its biological activities, the experimental protocols used for its characterization, and its proposed biosynthetic pathway. All quantitative data has been summarized into tables for comparative analysis, and key experimental workflows and signaling pathways are visualized using diagrams.
Physicochemical Properties
This compound is characterized by the molecular formula C₂₂H₃₆O₆ and a formula weight of 396.5.[2] It presents as a white powder and has a specific rotation of [α]D24 −270 (c 0.13, MeOH).[1]
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₆ | [2] |
| Formula Weight | 396.5 | [2] |
| Appearance | White powder | [1] |
| Specific Rotation | [α]D24 −270 (c 0.13, MeOH) | [1] |
Biological Activity
The nanangenine family of compounds, including this compound, has been assayed for a range of biological activities, including antibacterial and cytotoxic effects.[1]
Cytotoxicity
This compound, referred to as compound 10 in the primary literature, exhibited low levels of cytotoxicity against a panel of four mammalian cell lines.[1] The half-maximal inhibitory concentration (IC50) values are presented in the table below.
| Cell Line | Abbreviation | IC50 (µM) |
| Human colorectal carcinoma | CT-26 | >40 |
| Human breast adenocarcinoma | MCF-7 | >40 |
| Human lung carcinoma | NCI-H460 | >40 |
| Human foetal foreskin fibroblast | MRC-5 | >40 |
Antibacterial Activity
The antibacterial activity of this compound was evaluated against Bacillus subtilis. It demonstrated weak activity with a reported Minimum Inhibitory Concentration (MIC) value.
| Bacterial Strain | Abbreviation | MIC (µg/mL) |
| Bacillus subtilis | B. subtilis | >32 |
Experimental Protocols
The following section details the methodologies for the key experiments cited in the literature for the characterization and bioactivity screening of this compound.
Fungal Cultivation and Metabolite Extraction
Aspergillus nanangensis was cultivated on solid rice medium. The rice cultures were extracted with EtOAc, and the resulting extract was fractionated by reversed-phase flash chromatography. Final purification of this compound was achieved by reversed-phase HPLC.
Cytotoxicity Assay
The cytotoxicity of this compound was determined using a resazurin-based microtiter plate assay. The detailed protocol is as follows:
-
Cell Seeding: Mammalian cells (CT-26, MCF-7, NCI-H460, and MRC-5) were seeded into 96-well microtiter plates at a density of 4 x 10⁴ cells/mL in a volume of 50 µL of RPMI 1640 medium supplemented with 10% foetal bovine serum. The plates were incubated for 3 hours at 37 °C in a 5% CO₂ atmosphere.
-
Compound Addition: A 50 µL aliquot of medium containing this compound at twice the desired final concentration was added to each well.
-
Incubation: The plates were incubated for 68 hours at 37 °C in a 5% CO₂ atmosphere.
-
Resazurin Addition: 20 µL of a 0.02% w/v resazurin solution in sterile PBS was added to each well.
-
Final Incubation and Measurement: The plates were incubated for a further 4 hours, and the fluorescence was measured using a BMG Labtech FLUOstar Optima plate reader with excitation at 544 nm and emission at 590 nm.
-
Data Analysis: The IC50 values were calculated from the resulting dose-response curves.
Antibacterial Assay
The antibacterial activity was assessed using a broth microdilution method.
-
Inoculum Preparation: A suspension of Bacillus subtilis (ATCC 6633) was prepared in Mueller–Hinton broth to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: this compound was serially diluted in Mueller–Hinton broth in a 96-well microtiter plate.
-
Inoculation: The bacterial suspension was added to each well.
-
Incubation: The plates were incubated at 37 °C for 18 hours.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible bacterial growth.
Proposed Biosynthetic Pathway
Bioinformatic analysis of the Aspergillus nanangensis genome has led to the identification of a putative biosynthetic gene cluster for the nanangenines. A proposed pathway for the biosynthesis of the drimane sesquiterpenoid core is outlined below.
Caption: Proposed biosynthetic pathway of Nanangenines.
Experimental Workflow Diagram
The general workflow for the isolation and characterization of this compound from Aspergillus nanangensis is depicted in the following diagram.
Caption: Isolation and characterization workflow for this compound.
Conclusion
This compound is a drimane sesquiterpenoid with weakly reported cytotoxic and antibacterial activities. The primary research to date has focused on its isolation, structural elucidation, and initial bioactivity screening. Further studies are warranted to explore its full pharmacological potential, including its mechanism of action and potential for derivatization to enhance its biological activities. The identification of its putative biosynthetic gene cluster opens avenues for synthetic biology approaches to produce novel analogues. This technical guide provides a foundational resource for researchers interested in pursuing further investigation into this compound and other related drimane sesquiterpenoids.
References
Methodological & Application
Nanangenine H: Comprehensive Application Notes and Protocols for Isolation and Purification
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the isolation and purification of Nanangenine H, a drimane sesquiterpenoid derived from the fungus Aspergillus nanangensis. The protocols outlined below are based on established scientific literature and are intended to guide researchers in obtaining this natural product for further investigation.[1][2]
Introduction
This compound is a member of the drimane sesquiterpenoid class of natural products, which are known for a variety of biological activities, including anti-inflammatory and cytotoxic effects.[1][2] First isolated from the novel Australian fungus Aspergillus nanangensis, this compound possesses a complex chemical structure that makes it a person of interest for drug discovery and development programs.[1][2] These protocols provide a comprehensive guide for the fermentation, extraction, and chromatographic purification of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound as reported in the primary literature.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₆O₆ | [1] |
| Molecular Weight | 396.5 g/mol | [1] |
| Optical Rotation ([α]D²⁴) | -270 (c 0.13, MeOH) | [1] |
| HRMS-ESI(+) [M – H₂O + H]⁺ | Calculated: C₂₂H₃₅O₅⁺ | [1] |
Experimental Protocols
I. Fungal Fermentation and Extraction of Crude Metabolites
This protocol describes the cultivation of Aspergillus nanangensis and the subsequent extraction of the crude secondary metabolite mixture containing this compound.
Materials:
-
Aspergillus nanangensis culture
-
Potato Dextrose Agar (PDA) plates
-
Malt Extract Broth (MEB)
-
Erlenmeyer flasks
-
Incubator shaker
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Fungal Inoculation and Growth:
-
Inoculate Aspergillus nanangensis onto PDA plates and incubate at 25°C for 7-10 days, or until sufficient mycelial growth is observed.
-
Prepare seed cultures by inoculating 100 mL of MEB in 250 mL Erlenmeyer flasks with mycelial plugs from the PDA plates.
-
Incubate the seed cultures at 25°C on a rotary shaker at 150 rpm for 3-4 days.
-
Use the seed cultures to inoculate larger-scale fermentation cultures in MEB. A 5% (v/v) inoculum is recommended.
-
Incubate the production cultures at 25°C and 150 rpm for 14-21 days.
-
-
Extraction of Crude Metabolites:
-
After the incubation period, separate the mycelia from the culture broth by filtration.
-
Combine the mycelia and the filtrate and extract three times with an equal volume of ethyl acetate (EtOAc).
-
Pool the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the dried extract under reduced pressure using a rotary evaporator to yield the crude extract.
-
II. Isolation and Purification of this compound
This protocol details the chromatographic separation of the crude extract to isolate pure this compound.
Materials:
-
Crude extract from Protocol I
-
Silica gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents: n-hexane, ethyl acetate (EtOAc), methanol (MeOH), water (H₂O), acetonitrile (MeCN)
-
Thin Layer Chromatography (TLC) plates and developing reagents (e.g., vanillin-sulfuric acid)
Procedure:
-
Silica Gel Column Chromatography:
-
Pre-pack a silica gel column with n-hexane.
-
Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.
-
Load the adsorbed sample onto the top of the column.
-
Elute the column with a stepwise gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity to 100% EtOAc.
-
Collect fractions and monitor by TLC to identify fractions containing compounds with similar retention factors.
-
Combine fractions that show the presence of this compound based on TLC analysis.
-
-
Sephadex LH-20 Size-Exclusion Chromatography:
-
Further purify the enriched fractions from the silica gel column using a Sephadex LH-20 column.
-
Use a suitable solvent system, such as methanol, for elution.
-
Collect fractions and monitor by TLC. Combine fractions containing the target compound.
-
-
Preparative HPLC Purification:
-
Perform final purification using a preparative reversed-phase HPLC system equipped with a C18 column.
-
Use an isocratic or gradient elution with a mobile phase of methanol and water or acetonitrile and water.
-
Monitor the elution profile with a UV detector.
-
Collect the peak corresponding to this compound.
-
Confirm the purity of the isolated compound by analytical HPLC and its identity by spectroscopic methods (NMR, MS).
-
Experimental Workflow
Caption: Workflow for this compound isolation and purification.
Putative Signaling Pathway
Drimane sesquiterpenoids have been reported to exhibit anti-inflammatory properties by modulating the NF-κB signaling pathway.[3] While the specific activity of this compound has not been fully elucidated, the following diagram illustrates a plausible mechanism of action for this class of compounds. It is important to note that this compound was found to be inactive in several cytotoxicity and antibacterial assays up to a concentration of 100 μg/mL.[1]
Caption: Proposed anti-inflammatory signaling pathway for drimane sesquiterpenoids.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 3. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Cultivation of Aspergillus nanangensis for Production of Nanangenines and Nanangelenin A: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aspergillus nanangensis, a filamentous fungus, has been identified as a producer of a unique portfolio of secondary metabolites with potential pharmaceutical applications. This document provides detailed application notes and protocols for the cultivation of A. nanangensis and the subsequent extraction, purification, and analysis of two major classes of its bioactive compounds: the nanangenines, a family of drimane sesquiterpenoids, and nanangelenin A, a novel benzazepine alkaloid. While the user's query mentioned "Nanangenine H," publicly available scientific literature to date has characterized a series of nanangenines without specific mention of a "H" variant. Therefore, this guide will focus on the broader class of nanangenines and the well-documented nanangelenin A.
These protocols are designed to serve as a comprehensive guide for researchers aiming to produce and study these promising natural products. The methodologies are based on established techniques for the cultivation of Aspergillus species and the isolation of their secondary metabolites, adapted for the specific context of A. nanangensis.
Data Presentation: Comparative Methodologies
Optimizing the production of secondary metabolites from Aspergillus nanangensis requires careful consideration of cultivation and extraction parameters. The following tables summarize key variables and methods to guide experimental design.
Table 1: Comparison of Cultivation Methods for Aspergillus nanangensis
| Parameter | Solid-State Fermentation (SSF) | Submerged Fermentation (SmF) |
| Principle | Growth on a solid substrate with limited free water. | Growth in a liquid nutrient broth. |
| Substrates | Cereal grains (e.g., jasmine rice, pearl barley), wheat bran. | Liquid media (e.g., Potato Dextrose Broth, Czapek Dox Broth). |
| Aeration | Passive diffusion through the substrate. | Mechanical agitation and sparging. |
| Advantages | Mimics natural growth conditions, can lead to higher yields of certain secondary metabolites, lower energy consumption. | Easier to scale up, better control over environmental parameters (pH, temperature, aeration), homogenous culture. |
| Disadvantages | Difficult to scale up, challenges in monitoring and controlling parameters, potential for heterogeneous growth. | Can lead to lower yields of some secondary metabolites, shear stress from agitation can affect fungal morphology and production. |
| Reported Use for A. nanangensis | Initial discovery of nanangenines and nanangelenin A was on jasmine rice[1]. | General method for Aspergillus secondary metabolite production[2][3][4]. |
Table 2: Comparison of Extraction Solvents for Fungal Secondary Metabolites
| Solvent | Polarity | Target Metabolites | Advantages | Disadvantages |
| Ethyl Acetate | Medium | Broad range of moderately polar compounds (e.g., many alkaloids, terpenoids). | Good selectivity, relatively low toxicity, easy to evaporate. | Flammable. |
| Methanol | High | Polar compounds. | Can extract a wide range of metabolites. | Can also extract a high amount of primary metabolites, requiring further purification. |
| Acetone | High | Broad range of compounds. | Miscible with water, effective for initial extraction from solid cultures. | Can extract a high amount of water, flammable. |
| Chloroform | Medium | Non-polar to moderately polar compounds. | Effective for a range of metabolites. | Toxic and a suspected carcinogen. |
Table 3: Analytical Techniques for Quantification of Nanangenines and Nanangelenin A
| Technique | Principle | Application | Advantages | Disadvantages |
| High-Performance Liquid Chromatography (HPLC) with UV/Vis Detection | Separation based on polarity, detection based on light absorbance. | Quantification of known compounds with chromophores. | Robust, reproducible, widely available. | Requires reference standards for quantification, may have limited sensitivity for compounds with weak UV absorbance. |
| HPLC coupled with Mass Spectrometry (HPLC-MS) | Separation by HPLC, detection and identification based on mass-to-charge ratio. | Identification and quantification of known and unknown compounds. | High sensitivity and selectivity, provides structural information. | Higher cost and complexity compared to HPLC-UV. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Structural elucidation of purified compounds. | Unambiguous structure determination. | Requires highly pure samples and is not a high-throughput quantification method. |
Experimental Protocols
The following protocols provide a starting point for the cultivation of Aspergillus nanangensis and the production of its secondary metabolites. Optimization of these protocols is recommended for maximizing yields.
Protocol 1: Solid-State Fermentation of Aspergillus nanangensis
Objective: To cultivate A. nanangensis on a solid substrate for the production of nanangenines and nanangelenin A.
Materials:
-
Aspergillus nanangensis culture
-
Solid substrate (e.g., jasmine rice, pearl barley)
-
Erlenmeyer flasks (250 mL or 500 mL)
-
Aluminum foil
-
Autoclave
-
Incubator
-
Sterile water
-
Inoculating loop or sterile swabs
Procedure:
-
Substrate Preparation:
-
Place 50 g of the chosen solid substrate (e.g., jasmine rice) into a 250 mL Erlenmeyer flask.
-
Add an equal amount of deionized water (50 mL) to the flask.
-
Allow the substrate to soak for at least 1 hour.
-
Cover the flask with aluminum foil and autoclave at 121°C for 20 minutes to sterilize.
-
-
Inoculation:
-
Aseptically inoculate the sterilized substrate with A. nanangensis spores or mycelial plugs from a fresh culture plate.
-
Use an inoculating loop to transfer spores or a sterile cork borer to transfer mycelial plugs.
-
-
Incubation:
-
Incubate the inoculated flasks at 25-28°C in the dark for 14-21 days.
-
Visually inspect the flasks periodically for fungal growth and any signs of contamination.
-
-
Harvesting:
-
After the incubation period, the entire contents of the flask (fungal biomass and substrate) are harvested for extraction.
-
Protocol 2: Submerged Fermentation of Aspergillus nanangensis
Objective: To cultivate A. nanangensis in a liquid medium.
Materials:
-
Aspergillus nanangensis culture
-
Liquid medium (e.g., Potato Dextrose Broth (PDB) or Czapek Dox Broth)
-
Erlenmeyer flasks (250 mL)
-
Shaking incubator
-
Sterile water
-
Inoculating loop or sterile swabs
Procedure:
-
Media Preparation:
-
Prepare the desired liquid medium according to the manufacturer's instructions.
-
Dispense 100 mL of the medium into each 250 mL Erlenmeyer flask.
-
Sterilize the flasks by autoclaving at 121°C for 20 minutes.
-
-
Inoculation:
-
Aseptically inoculate the sterile liquid medium with A. nanangensis spores or mycelial plugs.
-
-
Incubation:
-
Incubate the flasks in a shaking incubator at 25-28°C and 150-200 rpm for 7-14 days.
-
-
Harvesting:
-
Separate the mycelium from the culture broth by filtration through cheesecloth or a similar filter.
-
The mycelium and the culture filtrate can be extracted separately to determine the localization of the target compounds.
-
Protocol 3: Extraction of Secondary Metabolites
Objective: To extract nanangenines and nanangelenin A from the fungal culture.
Materials:
-
Harvested fungal biomass (from SSF or SmF)
-
Extraction solvent (e.g., ethyl acetate, acetone)
-
Blender or homogenizer (for SSF)
-
Separatory funnel (for SmF)
-
Rotary evaporator
-
Beakers and flasks
Procedure for Solid-State Fermentation:
-
Soak the entire solid culture in acetone (3 volumes) and leave it to stand for 24 hours.
-
Homogenize the mixture using a blender.
-
Filter the homogenate to separate the solid residue from the acetone extract.
-
Repeat the extraction of the solid residue with acetone twice more.
-
Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
Partition the aqueous residue with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and evaporate to dryness to yield the crude extract.
Procedure for Submerged Fermentation:
-
Mycelium Extraction:
-
Homogenize the harvested mycelium in acetone or methanol.
-
Filter the homogenate and evaporate the solvent to obtain the crude extract from the mycelium.
-
-
Culture Filtrate Extraction:
-
Extract the culture filtrate with an equal volume of ethyl acetate three times using a separatory funnel.
-
Combine the ethyl acetate layers and evaporate to dryness to obtain the crude extract from the filtrate.
-
Protocol 4: Purification and Quantification
Objective: To purify and quantify the target compounds from the crude extract.
Materials:
-
Crude extract
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate, methanol)
-
HPLC system with a suitable column (e.g., C18)
-
Reference standards for nanangenines and nanangelenin A (if available)
Procedure:
-
Purification:
-
Subject the crude extract to column chromatography on silica gel.
-
Elute the column with a gradient of solvents, starting from non-polar (e.g., hexane) to polar (e.g., ethyl acetate, methanol), to separate fractions based on polarity.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the target compounds.
-
Further purify the desired fractions using preparative HPLC to isolate pure compounds.
-
-
Quantification:
-
Develop an HPLC method for the quantification of the target compounds.
-
Prepare a calibration curve using reference standards of known concentrations.
-
Inject the crude extract or purified fractions into the HPLC system and determine the concentration of the target compounds by comparing their peak areas to the calibration curve.
-
If reference standards are not available, relative quantification can be performed by comparing peak areas under consistent analytical conditions.
-
Visualization of Pathways and Workflows
Biosynthetic Pathway of Nanangelenin A
The biosynthesis of nanangelenin A in Aspergillus nanangensis involves a dedicated gene cluster (nan). The pathway is initiated by the incorporation of anthranilic acid and L-kynurenine by a nonribosomal peptide synthetase (NRPS), NanA. The L-kynurenine is supplied by the action of an indoleamine-2,3-dioxygenase, NanC, on L-tryptophan. Subsequent modifications are carried out by other enzymes in the cluster.
Caption: Biosynthetic pathway of Nanangelenin A in A. nanangensis.
General Experimental Workflow
The following diagram outlines the general workflow for the cultivation of Aspergillus nanangensis, followed by the extraction, purification, and analysis of its secondary metabolites.
Caption: General workflow for production and analysis of secondary metabolites.
Signaling Pathways and Regulation
The production of secondary metabolites in Aspergillus species is tightly regulated by a complex network of signaling pathways that respond to environmental cues such as nutrient availability, pH, light, and temperature. While specific signaling pathways governing nanangenine and nanangelenin A production in A. nanangensis have not been elucidated, general regulatory mechanisms in Aspergillus provide a framework for understanding and potentially manipulating their biosynthesis.
Key global regulators in Aspergillus include:
-
VeA/VelB/LaeA Complex: This velvet complex is a master regulator of secondary metabolism and development. LaeA, a methyltransferase, is crucial for the expression of many secondary metabolite gene clusters.
-
G-protein Signaling: G-protein coupled receptors (GPCRs) sense external signals and initiate downstream signaling cascades, such as the cAMP-PKA and MAPK pathways, which in turn modulate the expression of secondary metabolism genes.
-
pH Signaling: The PacC transcription factor mediates responses to ambient pH, influencing the expression of genes involved in secondary metabolism.
Caption: General signaling pathways regulating secondary metabolism in Aspergillus.
References
- 1. Examining the Evolution of the Regulatory Circuit Controlling Secondary Metabolism and Development in the Fungal Genus Aspergillus | PLOS Genetics [journals.plos.org]
- 2. Upstream Regulation of Development and Secondary Metabolism in Aspergillus Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Production of (10S,11S)-(—)-epi-Pyriculol and Its HPLC Quantification in Liquid Cultures of Pyricularia grisea, a Potential Mycoherbicide for the Control of Buffelgrass (Cenchrus ciliaris) - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data of Nanangenine H: An Application Note
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the spectroscopic data for Nanangenine H, a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis. The structural elucidation of this compound was accomplished through comprehensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).
Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was employed to determine the molecular formula of this compound.
Table 1: Mass Spectrometry Data for this compound
| Parameter | Observed Value |
| Ion | [M + Na]⁺ |
| Mass-to-Charge Ratio (m/z) | 419.1727 |
| Molecular Formula | C₂₁H₂₈O₇ |
NMR Spectroscopic Data
The structural backbone and stereochemistry of this compound were determined using a combination of 1D and 2D NMR experiments. The following tables summarize the ¹H and ¹³C NMR chemical shifts, which are crucial for the structural assignment of the molecule.
Table 2: ¹H NMR Spectroscopic Data for this compound (600 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz |
| 1 | 4.21 | d | 3.0 |
| 2α | 1.83 | m | |
| 2β | 1.63 | m | |
| 3α | 1.54 | m | |
| 3β | 1.45 | m | |
| 5 | 1.69 | m | |
| 6 | 4.41 | d | 4.2 |
| 7α | 2.54 | dd | 18.0, 6.0 |
| 7β | 2.45 | dd | 18.0, 8.4 |
| 11 | 3.85 | s | |
| 13 | 1.01 | s | |
| 14 | 0.91 | s | |
| 15 | 0.85 | s | |
| 2' | 2.40 | q | 7.2 |
| 3' | 1.18 | t | 7.2 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (150 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| 1 | 78.8 |
| 2 | 26.5 |
| 3 | 37.9 |
| 4 | 33.4 |
| 5 | 49.5 |
| 6 | 76.9 |
| 7 | 34.2 |
| 8 | 139.6 |
| 9 | 140.2 |
| 10 | 38.8 |
| 11 | 51.2 |
| 12 | 171.1 |
| 13 | 21.5 |
| 14 | 28.9 |
| 15 | 16.8 |
| 1' | 174.1 |
| 2' | 27.6 |
| 3' | 9.0 |
Experimental Protocols
Isolation of this compound
This compound was isolated from a culture of Aspergillus nanangensis. The general procedure involves:
-
Fermentation: Culturing the fungus on a suitable medium to promote the production of secondary metabolites.
-
Extraction: Extraction of the fungal culture with an organic solvent (e.g., ethyl acetate).
-
Chromatographic Separation: The crude extract is then subjected to a series of chromatographic techniques, such as column chromatography over silica gel and high-performance liquid chromatography (HPLC), to isolate the pure compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H, ¹³C, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a 600 MHz NMR spectrometer using deuterated chloroform (CDCl₃) as the solvent. Chemical shifts (δ) are reported in parts per million (ppm) and are referenced to the residual solvent signal.
-
Mass Spectrometry: High-resolution mass spectra were obtained using an ESI-TOF (Electrospray Ionization - Time of Flight) mass spectrometer in positive ion mode.
Experimental Workflow
The following diagram illustrates the general workflow for the isolation and structural elucidation of this compound.
Application Notes and Protocols for the Quantification of Naringenin
Introduction
Naringenin is a flavanone predominantly found in citrus fruits and is recognized for its wide range of pharmacological activities, including antioxidant, anti-inflammatory, and neuroprotective effects.[1] Accurate and precise quantification of Naringenin in various matrices, such as biological fluids and pharmaceutical formulations, is crucial for researchers, scientists, and drug development professionals. These application notes provide detailed protocols for the quantification of Naringenin using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). Additionally, key signaling pathways modulated by Naringenin are illustrated to provide a broader context for its mechanism of action.
Analytical Methods for Naringenin Quantification
A summary of validated analytical methods for the quantification of Naringenin is presented below. HPLC-UV is a cost-effective and robust method suitable for routine analysis, while LC-MS/MS offers superior sensitivity and selectivity, making it ideal for complex matrices and low concentration samples.
Data Presentation: Quantitative Method Parameters
| Parameter | HPLC-UV Method 1[2][3] | HPLC-UV Method 2[1] | LC-MS/MS Method[4][5] |
| Linearity Range | 2.5–100 µg/mL | 0.5–10.0 µg/mL | 5–2500 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.99 | Not Specified |
| Limit of Detection (LOD) | Not Specified | 0.10 µg/mL | Not Specified |
| Limit of Quantification (LOQ) | Not Specified | 0.20 µg/mL | 5 ng/mL |
| Precision (RSD%) | < 2% | < 2% | Intra-day: 3.0-3.3%, Inter-day: 3.0-4.6% |
| Accuracy (Recovery %) | 98–101% | > 85% | Not Specified |
Experimental Protocols
Protocol 1: Quantification of Naringenin by HPLC-UV
This protocol describes the quantification of Naringenin using a reversed-phase HPLC system with UV detection.
1. Materials and Reagents
-
Naringenin standard (purity >98%)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Acetonitrile (HPLC grade)[6]
2. Chromatographic Conditions
-
Column: C18 reversed-phase column (250 mm x 4.6 mm, 5 µm particle size)[2][3]
-
Mobile Phase:
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
3. Standard Solution Preparation
-
Prepare a stock solution of Naringenin (1 mg/mL) in methanol.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the linear range (e.g., 0.5, 1, 2.5, 5, 10 µg/mL).
4. Sample Preparation
-
For Pharmaceutical Formulations: Dissolve the formulation in methanol, sonicate for 15 minutes, and filter through a 0.45 µm syringe filter. Dilute the filtrate with the mobile phase to a concentration within the calibration range.
-
For Biological Matrices (e.g., Plasma): Perform a protein precipitation by adding three volumes of acetonitrile to one volume of plasma. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase.
5. Analysis
-
Inject the standard solutions to construct a calibration curve.
-
Inject the prepared samples.
-
Quantify the amount of Naringenin in the samples by interpolating their peak areas against the calibration curve.
Experimental Workflow for HPLC-UV Quantification
Caption: Workflow for Naringenin quantification by HPLC-UV.
Protocol 2: Quantification of Naringenin by LC-MS/MS
This protocol provides a highly sensitive and selective method for the quantification of Naringenin in biological matrices using LC-MS/MS.
1. Materials and Reagents
-
Naringenin standard (purity >98%)
-
Hesperidin (Internal Standard, IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Ethyl acetate
2. Chromatographic Conditions
-
Column: C18 ODS column (100 mm x 2.0 mm, 5 µm)[5]
-
Mobile Phase: Isocratic elution with 70% Methanol in water.[5]
-
Flow Rate: 0.2 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative[7]
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Ion Spray Voltage: -4500 V[8]
-
Temperature: 550°C[8]
4. Standard Solution Preparation
-
Prepare stock solutions of Naringenin (1 mg/mL) and Hesperidin (1 mg/mL) in methanol.
-
Prepare working standard solutions of Naringenin by serial dilution of the stock solution.
-
Prepare the internal standard working solution (e.g., 100 ng/mL) by diluting the IS stock solution.
5. Sample Preparation (Plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 500 µL of ethyl acetate and vortex for 2 minutes for liquid-liquid extraction.[5]
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
6. Analysis
-
Inject the reconstituted samples into the LC-MS/MS system.
-
Quantify Naringenin by calculating the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same matrix.
Experimental Workflow for LC-MS/MS Quantification
Caption: Workflow for Naringenin quantification by LC-MS/MS.
Signaling Pathways Modulated by Naringenin
Naringenin exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is essential for elucidating its mechanism of action in drug development.
PI3K/Akt Signaling Pathway
Naringenin has been shown to modulate the PI3K/Akt signaling pathway, which is crucial for cell survival, growth, and proliferation.[9][10][11] In some contexts, Naringenin can inhibit this pathway, leading to anti-cancer effects.
Caption: Naringenin's inhibitory effect on the PI3K/Akt pathway.
NF-κB Signaling Pathway
Naringenin is a known inhibitor of the NF-κB signaling pathway, a key regulator of inflammation.[12][13][14] By inhibiting NF-κB, Naringenin can reduce the expression of pro-inflammatory cytokines.
Caption: Naringenin's inhibition of the NF-κB signaling pathway.
Nrf2/HO-1 Signaling Pathway
Naringenin can activate the Nrf2/HO-1 signaling pathway, which plays a critical role in the cellular antioxidant response.[15][16][17] This activation leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.
Caption: Naringenin's activation of the Nrf2/HO-1 pathway.
References
- 1. Validation of a simple chromatographic method for naringenin quantification in skin permeation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Correlation of two validated methods for the quantification of naringenin in its solid dispersion: HPLC and UV spectrophotometric methods | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS quantitation assay for pharmacokinetics of naringenin and double peaks phenomenon in rats plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rapid Quantitative Analysis of Naringenin in the Fruit Bodies of Inonotus vaninii by Two-phase Acid Hydrolysis Followed by Reversed Phase-high Performance Liquid Chromatography-ultra Violet - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Chiral Determination of Naringenin by Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry and Application in Citrus Peel and Pulp [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Naringenin Targets PI3K p85alpha to Suppress PI3K/AKT Signaling Pathway and Ameliorate Disordered MMP-9 Secretion in Cigarette Smoke Extract-Induced Alveolar Macrophages In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Naringenin inhibits pro‑inflammatory cytokine production in macrophages through inducing MT1G to suppress the activation of NF‑κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Neuroprotective effect of naringenin is mediated through suppression of NF-κB signaling pathway in experimental stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Naringenin Inhibit the Hydrogen Peroxide-Induced SH-SY5Y Cells Injury Through Nrf2/HO-1 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Naringenin Inhibits Superoxide Anion-Induced Inflammatory Pain: Role of Oxidative Stress, Cytokines, Nrf-2 and the NO−cGMP−PKG−KATPChannel Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Naringenin reduces oxidative stress and improves mitochondrial dysfunction via activation of the Nrf2/ARE signaling pathway in neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Assays for Assessing the Cytotoxicity of Novel Compounds: A Guide for Researchers
Application Note & Protocols
This document provides detailed protocols for a panel of in vitro assays to evaluate the cytotoxic potential of novel compounds, exemplified here as "Compound H". These assays are fundamental in early-stage drug discovery and toxicological screening, offering insights into a compound's effect on cell viability and the mechanisms of cell death. The described methods include the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and apoptosis assays for programmed cell death.
These protocols are intended for researchers, scientists, and drug development professionals. Adherence to proper cell culture techniques and safety guidelines is essential.
MTT Assay: Assessment of Cell Viability via Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is often used as an indicator of cell viability.[1][2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[1][3][4] The amount of formazan produced is proportional to the number of living cells.[3][]
Experimental Protocol
Materials:
-
Compound H (stock solution in a suitable solvent, e.g., DMSO)
-
Adherent or suspension cells in culture
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Serum-free cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[4]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570-590 nm[3][4]
Procedure:
-
Cell Seeding:
-
For adherent cells, seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
For suspension cells, seed cells directly into the 96-well plate at the optimal density in 100 µL of complete medium on the day of the experiment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Compound H in serum-free medium at 2x the final desired concentrations.
-
For adherent cells, carefully aspirate the old medium. For suspension cells, proceed to the next step.
-
Add 100 µL of the diluted Compound H solutions to the respective wells.
-
Include vehicle control (medium with the same concentration of the solvent used for Compound H) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully remove the medium containing the compound. For suspension cells, centrifuge the plate to pellet the cells before removing the supernatant.
-
Add 50 µL of serum-free medium and 50 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, protected from light.
-
-
Formazan Solubilization:
-
After incubation, carefully aspirate the MTT solution without disturbing the formazan crystals. For suspension cells, centrifuge the plate first.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.[4]
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[4]
-
Data Presentation
Table 1: Cytotoxicity of Compound H as determined by MTT Assay
| Concentration of Compound H (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | [Value] | [Value] | 100 |
| [Concentration 1] | [Value] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] | [Value] |
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
Experimental Workflow: MTT Assay
Caption: Workflow for assessing cell viability using the MTT assay.
Lactate Dehydrogenase (LDH) Release Assay: Assessment of Membrane Integrity
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[6][7] LDH is a stable cytosolic enzyme that is released upon plasma membrane damage, making it a reliable indicator of necrosis or late-stage apoptosis.[6][7]
Experimental Protocol
Materials:
-
Compound H (stock solution in a suitable solvent)
-
Cells in culture
-
96-well flat-bottom microplates
-
Complete cell culture medium
-
Serum-free medium
-
LDH cytotoxicity detection kit (containing reaction mixture and stop solution)
-
Lysis buffer (e.g., 10X Triton X-100) for maximum LDH release control[8][9]
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 490 nm[6][8]
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure for cell seeding and compound treatment as described in the MTT assay protocol.
-
It is crucial to set up three types of controls:
-
Vehicle Control: Cells treated with the vehicle solvent to measure spontaneous LDH release.
-
Maximum LDH Release Control: Cells treated with lysis buffer to determine 100% LDH release.[9]
-
Medium Background Control: Wells with medium but no cells.
-
-
-
Collection of Supernatant:
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add an equal volume of the reaction mixture to each well of the new plate containing the supernatant.
-
Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
-
Absorbance Measurement:
Data Presentation
Table 2: Cytotoxicity of Compound H as determined by LDH Release Assay
| Concentration of Compound H (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| 0 (Vehicle Control) | [Value] | [Value] | 0 |
| [Concentration 1] | [Value] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] | [Value] |
| Maximum Release | [Value] | [Value] | 100 |
% Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100
Experimental Workflow: LDH Assay
Caption: Workflow for assessing cytotoxicity via LDH release.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can eliminate cells.[11][12] Several assays can be used to detect the hallmarks of apoptosis, including caspase activation and changes in the cell membrane.[12][13]
Caspase Activity Assay
Caspases are a family of proteases that are central to the execution of apoptosis.[13] Assays are available to measure the activity of specific caspases, such as caspase-3/7, which are key executioner caspases.
Experimental Protocol (Caspase-3/7 Glo Assay)
Materials:
-
Compound H (stock solution)
-
Cells in culture
-
White-walled 96-well plates suitable for luminescence
-
Caspase-Glo® 3/7 Assay kit
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells and treat with Compound H as described previously, using a white-walled plate.
-
-
Assay Reagent Preparation and Addition:
-
Reconstitute the Caspase-Glo® 3/7 reagent according to the manufacturer's protocol.
-
Allow the plate and reagent to equilibrate to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
-
Incubation and Measurement:
-
Mix the contents of the wells by gentle shaking on a plate shaker.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence using a luminometer.
-
Data Presentation
Table 3: Caspase-3/7 Activity Induced by Compound H
| Concentration of Compound H (µM) | Mean Luminescence (RLU) | Standard Deviation | Fold Change in Caspase Activity |
| 0 (Vehicle Control) | [Value] | [Value] | 1.0 |
| [Concentration 1] | [Value] | [Value] | [Value] |
| [Concentration 2] | [Value] | [Value] | [Value] |
| [Concentration 3] | [Value] | [Value] | [Value] |
| [Concentration 4] | [Value] | [Value] | [Value] |
| [Concentration 5] | [Value] | [Value] | [Value] |
Fold Change = (Mean Luminescence of Treated Wells) / (Mean Luminescence of Vehicle Control Wells)
Annexin V Staining for Apoptosis Detection
During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label apoptotic cells. This is often used in conjunction with a viability dye like propidium iodide (PI) to distinguish between early apoptotic, late apoptotic, and necrotic cells.
This assay is typically analyzed by flow cytometry or fluorescence microscopy.
Apoptosis Signaling Pathwaydot
References
- 1. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 4. MTT assay protocol | Abcam [abcam.com]
- 6. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 7. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. cellbiologics.com [cellbiologics.com]
- 11. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Apoptosis Assay Service - Creative Proteomics [creative-proteomics.com]
- 13. Apoptosis Assays | Thermo Fisher Scientific - US [thermofisher.com]
Application Notes: Evaluating the Cytotoxicity of Nanangenine H using the MTT Assay
Introduction
Nanangenine H is a novel compound with potential therapeutic applications. Assessing its effect on cell viability is a critical step in preclinical drug development. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to determine cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1] This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[1] The amount of formazan produced is directly proportional to the number of viable cells.[2][3] These insoluble formazan crystals are then dissolved, and the resulting colored solution is quantified by measuring its absorbance using a spectrophotometer.[1]
This document provides a detailed protocol for evaluating the cytotoxic effects of this compound on a selected cell line using the MTT assay.
Experimental Protocol
This protocol outlines the necessary steps for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials
-
This compound
-
Selected cancer cell line (e.g., MCF-7, HeLa)
-
Dulbecco's Modified Eagle's Medium (DMEM)[4]
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), pH 7.4[2]
-
Solubilization solution (e.g., DMSO, or 4 mM HCl, 0.1% NP40 in isopropanol)[3][5]
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure
-
Cell Seeding:
-
Culture the selected cell line in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a CO2 incubator.
-
When cells reach 80-90% confluency, detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.[5]
-
Incubate the plate for 24 hours to allow for cell attachment and recovery.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
After the 24-hour incubation, carefully remove the medium from the wells.
-
Add 100 µL of the various concentrations of this compound-containing medium to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and a negative control (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Following the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.[2]
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[3][5]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[3]
-
-
Data Acquisition:
Data Analysis
-
Subtract the average absorbance of the blank wells (medium only) from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
-
Plot the percentage of cell viability against the concentration of this compound.
-
Determine the IC50 value, which is the concentration of this compound that inhibits 50% of cell growth.
Data Presentation
The quantitative data from the MTT assay should be summarized in a table for clear comparison.
Table 1: Effect of this compound on Cell Viability
| This compound Concentration (µM) | Absorbance (570 nm) (Mean ± SD) | % Cell Viability |
| 0 (Vehicle Control) | 1.25 ± 0.08 | 100 |
| 1 | 1.10 ± 0.06 | 88 |
| 5 | 0.85 ± 0.05 | 68 |
| 10 | 0.62 ± 0.04 | 49.6 |
| 25 | 0.30 ± 0.03 | 24 |
| 50 | 0.15 ± 0.02 | 12 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for assessing this compound cytotoxicity.
Hypothetical Signaling Pathway
While the specific mechanism of action for this compound is not yet elucidated, many cytotoxic compounds induce apoptosis through signaling cascades. The following diagram illustrates a hypothetical pathway involving the Notch signaling pathway, which is known to regulate cell proliferation, differentiation, and apoptosis.[6][7][8]
Caption: Hypothetical inhibition of the Notch signaling pathway by this compound leading to apoptosis.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. cyrusbio.com.tw [cyrusbio.com.tw]
- 4. Cellular Toxicity of Nanogenomedicine in MCF-7 Cell Line: MTT assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bds.berkeley.edu [bds.berkeley.edu]
- 6. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 7. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 8. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Antibacterial Susceptibility Testing of Nanangenine H
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanangenine H is a drimane sesquiterpenoid, a class of natural products known for a variety of biological activities. It is a metabolite isolated from the Australian fungus Aspergillus nanangensis.[1][2][3] Drimane sesquiterpenoids, in general, have demonstrated antibacterial, antifungal, and cytotoxic effects.[4][5][6][7][8] The investigation into the antibacterial properties of novel compounds like this compound is crucial in the search for new therapeutic agents to combat antibiotic resistance.
While specific antibacterial susceptibility data for this compound is not detailed in the primary literature, studies on the nanangenine family of compounds have been conducted.[1][2] Notably, the related compound Nanangenine D has shown potent activity against the Gram-positive bacterium Bacillus subtilis.[9] It is also reported that the nanangenines, as a group, did not exhibit activity against Gram-negative bacteria.[9]
Putative Mechanism of Action
The precise mechanism of action for this compound has not been elucidated. However, the antibacterial action of drimane sesquiterpenoids is generally attributed to their ability to disrupt bacterial cell membranes.[10] This disruption can lead to increased membrane permeability, leakage of essential intracellular components, and ultimately, cell death. The lipophilic nature of these compounds allows them to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity.
Caption: Proposed mechanism of action of this compound on a bacterial cell.
Data Presentation
The following table summarizes the available antibacterial activity data for a representative nanangenine compound, Nanangenine D.
| Compound | Bacterial Strain | Activity Metric | Value | Reference |
| Nanangenine D | Bacillus subtilis | IC50 | 5.7 µg/mL | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol outlines the determination of the MIC of this compound against a panel of bacteria.
Materials:
-
This compound
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Dimethyl sulfoxide (DMSO)
-
Positive control antibiotic (e.g., Gentamicin)
-
Incubator
Procedure:
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a tube containing 5 mL of sterile CAMHB. c. Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). d. Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Preparation of this compound Dilutions: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). b. Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a separate 96-well plate to create a range of concentrations (e.g., from 256 µg/mL to 0.5 µg/mL).
-
Assay Setup: a. In a sterile 96-well microtiter plate, add 50 µL of CAMHB to all wells. b. Add 50 µL of the appropriate this compound dilution to each well in duplicate. c. Include a positive control (antibiotic) and a negative control (DMSO vehicle) in separate wells. d. Add 50 µL of the diluted bacterial inoculum to each well, bringing the final volume to 150 µL.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. b. Visual inspection can be supplemented by measuring the optical density at 600 nm (OD₆₀₀) using a microplate reader.
Caption: Experimental workflow for MIC determination.
References
- 1. Synthesis and Antimicrobial Activity Evaluation of Homodrimane Sesquiterpenoids with a Benzimidazole Unit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 4. Antimicrobial Activity of Drimanic Sesquiterpene Compounds from Drimys winteri against Multiresistant Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. Antimicrobial drimane sesquiterpenes and their effect on endophyte communities in the medical tree Warburgia ugandensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bioaustralis.com [bioaustralis.com]
- 10. Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
Nanangenine H: A Potential Anticancer Agent from the Drimane Sesquiterpenoid Class
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nanangenine H is a drimane sesquiterpenoid isolated from the novel Australian fungus, Aspergillus nanangensis.[1] While research on the specific anticancer properties of this compound is still in its nascent stages, the broader class of drimane sesquiterpenoids, many of which are also derived from Aspergillus species, has demonstrated significant cytotoxic and anticancer activities against various cancer cell lines.[2][3][4][5] This document provides an overview of the potential of this compound as an anticancer agent, based on the activities of closely related compounds, and offers detailed protocols for its evaluation.
Initial studies on a panel of nanangenines, including this compound (designated as compound 10 in the study), have shown that it exhibits low levels of cytotoxicity against four mammalian cell lines.[1] While specific IC50 values for this compound were not detailed, other nanangenines and related drimane sesquiterpenoids have shown potent activity, suggesting that further investigation into this compound's anticancer potential is warranted.[3][4]
This application note serves as a guide for researchers interested in exploring the anticancer effects of this compound, providing protocols for in vitro cytotoxicity screening, and outlining potential mechanisms of action based on related compounds.
Quantitative Data on Related Drimane Sesquiterpenoids
To provide a reference for the potential efficacy of this compound, the following tables summarize the cytotoxic activities of other drimane sesquiterpenoids isolated from Aspergillus species against various cancer cell lines.
Table 1: Cytotoxic Activity of Drimane Sesquiterpenoids from Aspergillus Species
| Compound | Fungal Source | Cancer Cell Line | IC50 (µM) | Reference |
| Asperflavinoid A | Aspergillus flavipes | HepG2 (Hepatocellular Carcinoma) | 38.5 | [6] |
| Asperflavinoid A | Aspergillus flavipes | MKN-45 (Gastric Cancer) | 26.8 | [6] |
| Ustusolate E | Aspergillus ustus | HL-60 (Leukemia) | 8 | [3] |
| Ustusolate E | Aspergillus ustus | L5178Y (Lymphoma) | 1.6 | [3] |
| Ustusolate E | Aspergillus ustus | PC-12 (Pheochromocytoma) | 19.3 | [3] |
| Ustusolate E | Aspergillus ustus | HeLa (Cervical Cancer) | 15.8 | [3] |
| Asperiene A | Aspergillus flavus | HeLa (Cervical Cancer) | >10 | [4] |
| Asperiene B | Aspergillus flavus | MCF-7 (Breast Cancer) | 8.3 | [4] |
| Asperiene C | Aspergillus flavus | MGC-803 (Gastric Cancer) | 1.4 | [4] |
| Asperiene D | Aspergillus flavus | A549 (Lung Cancer) | 4.7 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the anticancer potential of this compound.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).
Materials:
-
This compound (dissolved in DMSO)
-
Cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549)
-
DMEM or RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in each well with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Protocol 2: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol determines if this compound induces apoptosis (programmed cell death) in cancer cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol investigates the effect of this compound on the cell cycle progression of cancer cells.
Materials:
-
This compound
-
Cancer cell lines
-
6-well plates
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with this compound as described in the apoptosis assay protocol.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubation: Incubate for 30 minutes at 37°C in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Proposed Mechanism of Action for Drimane Sesquiterpenoids
Based on studies of related compounds, drimane sesquiterpenoids may exert their anticancer effects through the induction of apoptosis and cell cycle arrest. The diagram below illustrates a potential signaling pathway.
Caption: Potential mechanism of this compound.
Experimental Workflow for Anticancer Evaluation
The following diagram outlines a typical workflow for assessing the anticancer potential of a novel compound like this compound.
Caption: Anticancer drug discovery workflow.
Conclusion
This compound, a member of the drimane sesquiterpenoid class, represents a promising area for anticancer research. While direct evidence of its potent anticancer activity is currently limited, the significant cytotoxicity exhibited by closely related compounds provides a strong rationale for its further investigation. The protocols and data presented in this application note offer a foundational framework for researchers to explore the therapeutic potential of this compound and contribute to the development of novel cancer therapies.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ACG Publications - Cytotoxic Drimane-type Sesquiterpenoids from the Fungus Aspergillus flavipes 297 [acgpubs.org]
Exploring the Antimicrobial Potential of Nanangenine H: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the antimicrobial spectrum of Nanangenine H, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis. While specific antimicrobial data for this compound is not yet publicly available, related drimane sesquiterpenoids from Aspergillus species have demonstrated weak to moderate activity against clinically relevant pathogens, including vancomycin-resistant Enterococcus faecium and multidrug-resistant Staphylococcus aureus.[1][2][3][4] This document offers detailed protocols for researchers to determine the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and cytotoxicity of this compound, thereby enabling a thorough evaluation of its therapeutic potential.
Data Presentation
Quantitative data from antimicrobial susceptibility testing should be organized for clarity and comparative analysis. The following table provides a template for recording experimental results.
| Test Microorganism | Gram Stain | Type | This compound MIC (µg/mL) | This compound MBC (µg/mL) | Positive Control MIC (µg/mL) | Positive Control MBC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Bacterium | ||||
| Escherichia coli | Gram-negative | Bacterium | ||||
| Candida albicans | N/A | Fungus | ||||
| Aspergillus fumigatus | N/A | Fungus | ||||
| (Other) |
Caption: Template for summarizing the antimicrobial activity of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antimicrobial susceptibility testing.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6][7][8] The broth microdilution method is a common and efficient way to determine MIC values.[9]
a. Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity
-
Positive control antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Plate reader for measuring optical density (OD)
b. Procedure:
-
Prepare serial two-fold dilutions of the this compound stock solution in the appropriate broth directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Prepare a bacterial or fungal inoculum equivalent to a 0.5 McFarland standard, which is approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.[9]
-
Add 100 µL of the standardized inoculum to each well containing the serially diluted this compound, resulting in a final volume of 200 µL per well.
-
Include a positive control (microorganism with a known antibiotic) and a negative control (broth only) on each plate.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
After incubation, determine the MIC by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of this compound that shows no visible growth.[7]
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antibacterial Drimane Sesquiterpenes from Aspergillus ustus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]
- 6. microbe-investigations.com [microbe-investigations.com]
- 7. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]
- 8. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Application Notes and Protocols for Nanangenine H in Natural Product Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nanangenine H is a drimane sesquiterpenoid natural product isolated from the Australian fungus Aspergillus nanangensis.[1] As a member of the diverse family of drimane sesquiterpenoids, which are known for a range of biological activities, this compound represents a potential starting point for drug discovery programs.[2][3][4] These application notes provide an overview of the known biological activities of the nanangenine family, detailed protocols for the cultivation of the source organism and for preliminary biological screening, and a discussion of the potential mechanisms of action based on related compounds.
Chemical and Physical Properties
| Property | Value | Reference |
| Chemical Formula | C₂₂H₃₆O₆ | [Lacey et al., 2019] |
| Molecular Weight | 396.5 g/mol | [Lacey et al., 2019] |
| Class | Drimane Sesquiterpenoid | [Lacey et al., 2019] |
| Natural Source | Aspergillus nanangensis | [Lacey et al., 2019] |
Biological Activity of Nanangenines
The nanangenine family of compounds, including this compound, has been assayed for a range of biological activities. While specific quantitative data for this compound is not detailed in the primary literature, qualitative descriptions and data for related nanangenines provide valuable insights.
Cytotoxicity
This compound, along with nanangenines B, E, F, and G, exhibited low levels of cytotoxicity against a panel of four mammalian cell lines. In contrast, isonanangenine B, nanangenine D, and isonanangenine D were found to be considerably more cytotoxic. This suggests that the specific stereochemistry and acyl chain substitutions of the drimane core are critical for cytotoxic activity.
| Compound | Cytotoxicity against four mammalian cell lines |
| Nanangenine B | Low |
| Isonanangenine B | Considerably cytotoxic |
| Nanangenine C | Not explicitly reported |
| Nanangenine D | Considerably cytotoxic |
| Isonanangenine D | Considerably cytotoxic |
| Nanangenine E | Low |
| Nanangenine F | Low |
| This compound | Low |
| Nanangenine I | Not explicitly reported |
| Nanangenine J | Not explicitly reported |
Data summarized from Lacey, H.J., et al. (2019). Beilstein J. Org. Chem., 15, 2631–2643.
Antibacterial Activity
Several nanangenines displayed moderate antibacterial activity against Bacillus subtilis. Nanangenine C, D, and isonanangenine D showed the most promising activity.
| Compound | Antibacterial Activity against B. subtilis |
| Nanangenine B | Weaker activity |
| Isonanangenine B | Weaker activity |
| Nanangenine C | Moderate activity |
| Nanangenine D | Moderate activity |
| Isonanangenine D | Moderate activity |
| Nanangenine E | Not explicitly reported |
| Nanangenine F | Weaker activity |
| This compound | Not explicitly reported |
Data summarized from Lacey, H.J., et al. (2019). Beilstein J. Org. Chem., 15, 2631–2643.
Potential Mechanisms of Action
While the specific mechanism of action for this compound has not been elucidated, studies on other drimane sesquiterpenoids suggest potential pathways that could be investigated.
Antifungal Mechanism of Action of Drimenol
A study on drimenol, a related drimane sesquiterpenoid, revealed broad-spectrum antifungal activity.[2][5] The proposed mechanism involves the disruption of the fungal cell wall and membrane at high concentrations.[2][5] Furthermore, genetic screening in Saccharomyces cerevisiae and Candida albicans implicated the Crk1 kinase-associated pathway, which is involved in protein secretion and vacuolar biogenesis, in the antifungal action of drimenol.[2][5]
Proposed antifungal mechanism of action for drimenol.
Anti-Inflammatory Mechanism of Action of Polygodial and Isotadeonal
Other drimane sesquiterpenoids, polygodial and isotadeonal, have been shown to inhibit the NF-κB signaling pathway.[6] This pathway is a key regulator of inflammation. The study suggested that these compounds inhibit the phosphorylation of IκB-α, which prevents the activation of NF-κB and the subsequent expression of pro-inflammatory genes.[6]
Inhibition of the NF-κB pathway by drimane sesquiterpenoids.
Experimental Protocols
Protocol 1: Cultivation of Aspergillus nanangensis and Extraction of this compound
This protocol describes the general procedure for the cultivation of Aspergillus nanangensis and the extraction of its secondary metabolites, including this compound, based on the methods reported by Lacey et al. (2019).
Materials:
-
Aspergillus nanangensis culture
-
Solid culture medium (e.g., rice or barley)
-
Sterile culture flasks
-
Acetone
-
Ethyl acetate (EtOAc)
-
Hexane
-
Rotary evaporator
-
Freeze dryer
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Cultivation:
-
Inoculate sterile solid medium (e.g., 100 g of rice in a 500 mL flask) with a culture of Aspergillus nanangensis.
-
Incubate at 25-28 °C for 21 days in the dark.
-
-
Extraction:
-
After incubation, add acetone to the culture flasks and let it stand for 24 hours.
-
Filter the mixture to separate the mycelium and solid medium from the acetone extract.
-
Concentrate the acetone extract under reduced pressure using a rotary evaporator to obtain an aqueous residue.
-
Partition the aqueous residue with an equal volume of ethyl acetate three times.
-
Combine the ethyl acetate fractions and concentrate to dryness.
-
-
Defatting and Purification:
-
Dissolve the crude extract in a minimal amount of a suitable solvent and partition with hexane to remove fatty acids and other nonpolar components.
-
The defatted extract can be further purified using chromatographic techniques such as column chromatography on silica gel followed by preparative HPLC to isolate this compound.
-
Workflow for this compound extraction and purification.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol provides a general method for assessing the cytotoxicity of this compound against mammalian cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]
Materials:
-
Mammalian cell lines (e.g., HeLa, A549, etc.)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37 °C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
-
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol describes a standard broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.[8][9][10]
Materials:
-
Bacterial strains (e.g., Bacillus subtilis, Staphylococcus aureus)
-
Bacterial growth medium (e.g., Mueller-Hinton Broth)
-
This compound stock solution (in DMSO)
-
96-well plates
-
Bacterial inoculum standardized to 0.5 McFarland
-
Microplate reader or visual inspection
Procedure:
-
Preparation of Compound Dilutions:
-
Add 50 µL of sterile broth to all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
-
Inoculation:
-
Dilute the standardized bacterial inoculum in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 50 µL of the diluted inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
-
Incubation:
-
Incubate the plate at 37 °C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm.
-
Conclusion
This compound, a drimane sesquiterpenoid from Aspergillus nanangensis, currently displays low cytotoxic activity in preliminary screens. However, the diverse biological activities of the broader drimane sesquiterpenoid class, including antifungal and anti-inflammatory properties, suggest that this compound and its analogues warrant further investigation in drug discovery programs. The provided protocols offer a starting point for researchers to produce and screen this and related natural products for novel therapeutic applications. Future work should focus on the isolation of larger quantities of this compound to enable a broader range of biological assays and to explore potential derivatization strategies to enhance its activity and selectivity.
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids [microbialcell.com]
- 3. Anticancer Activity of Natural and Semi-Synthetic Drimane and Coloratane Sesquiterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Occurrence, biological activity and synthesis of drimane sesquiterpenoids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 5. Broad-spectrum antifungal activities and mechanism of drimane sesquiterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Nanangenine H Production from Aspergillus nanangensis
Welcome to the technical support center for improving the yield of Nanangenine H from Aspergillus nanangensis. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist you in your research.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments to enhance this compound production.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no biomass (fungal growth) | - Inappropriate culture medium- Suboptimal pH of the medium- Incorrect incubation temperature- Contamination of the culture | 1. Optimize Culture Medium: Experiment with different media such as Potato Dextrose Broth (PDB), Czapek Yeast Extract Agar (CYA), or Malt Extract Agar (MEA). Ensure all essential nutrients, including a suitable carbon and nitrogen source, are present.2. Adjust pH: The optimal pH for Aspergillus growth is typically between 5.0 and 6.0.[1] Buffer the medium to maintain a stable pH throughout the fermentation process.3. Verify Incubation Temperature: The optimal growth temperature for most Aspergillus species is between 25°C and 30°C.[1][2] Ensure your incubator is calibrated correctly.4. Ensure Sterility: Use aseptic techniques to prevent bacterial or cross-contamination with other fungi. Autoclave all media and equipment properly. |
| Good biomass but low this compound yield | - Non-optimal conditions for secondary metabolism- Incorrect timing of harvest- Inefficient extraction method | 1. Induce Secondary Metabolism: Secondary metabolite production is often triggered by nutrient limitation or environmental stress. Try modifying the carbon-to-nitrogen ratio in your medium. Applying mild osmotic or oxidative stress can also enhance production.[3]2. Optimize Harvest Time: this compound production is likely to be growth-phase dependent. Perform a time-course experiment, harvesting and analyzing samples at different time points (e.g., every 24 hours for 7-14 days) to determine the optimal harvest time.3. Improve Extraction: Use a suitable solvent for extraction, such as ethyl acetate or methanol.[4] Ensure complete extraction by performing multiple extraction steps. |
| Inconsistent this compound yields between batches | - Variability in inoculum size- Inconsistent fermentation conditions- Genetic drift of the fungal strain | 1. Standardize Inoculum: Use a standardized spore suspension (e.g., 1 x 10^6 spores/mL) to inoculate your cultures to ensure a consistent starting cell density.2. Maintain Consistent Conditions: Precisely control all fermentation parameters, including medium composition, pH, temperature, and agitation speed, for each batch.3. Use Fresh Cultures: Fungal strains can lose their ability to produce secondary metabolites after prolonged subculturing. It is advisable to use fresh cultures started from frozen stocks for each experiment. |
| Presence of contaminating compounds in the extract | - Non-selective extraction method- Co-extraction of other secondary metabolites | 1. Refine Extraction and Purification: Use chromatographic techniques such as column chromatography or High-Performance Liquid Chromatography (HPLC) to purify this compound from the crude extract.2. Optimize Culture Conditions for Specificity: Sometimes, altering culture conditions can shift the metabolic profile of the fungus, favoring the production of the desired compound over others. |
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important?
A1: this compound is a drimane sesquiterpenoid, a type of secondary metabolite produced by the fungus Aspergillus nanangensis. Drimane sesquiterpenoids are known for their diverse biological activities, which may include antimicrobial, anti-inflammatory, and cytotoxic properties, making them of interest for drug discovery and development.[5][6]
Q2: What are the general principles for optimizing secondary metabolite production in Aspergillus?
A2: The key is to create an environment that encourages the fungus to produce secondary metabolites, which often occurs under conditions of mild stress or nutrient limitation after an initial phase of vegetative growth. This can be achieved by manipulating the culture medium's composition (e.g., carbon and nitrogen sources), and physical parameters like pH, temperature, and aeration.[3][7]
Q3: Which culture medium is best for producing this compound?
A3: While a specific medium for optimal this compound production has not been published, a good starting point would be to test commonly used media for Aspergillus secondary metabolite production, such as Potato Dextrose Broth (PDB), Czapek Yeast Extract Agar (CYA), and Malt Extract Agar (MEA). It is recommended to perform a screening of different media to find the one that gives the highest yield.
Q4: How does pH affect this compound production?
A4: The pH of the culture medium is a critical factor. For many Aspergillus species, a slightly acidic pH (around 5.0-6.0) is optimal for secondary metabolite production.[1] It is important to monitor and, if necessary, control the pH during fermentation, as fungal metabolism can cause it to change over time.
Q5: What is the role of carbon and nitrogen sources in the culture medium?
A5: The type and concentration of carbon and nitrogen sources significantly influence secondary metabolism. A high carbon-to-nitrogen ratio often promotes the production of secondary metabolites. Glucose and sucrose are common carbon sources, while yeast extract, peptone, and ammonium salts are frequently used as nitrogen sources. Experimenting with different sources and their ratios is a key optimization strategy.
Data Presentation
Table 1: Effect of Culture Medium on Secondary Metabolite Yield in Aspergillus Species (Illustrative Data)
| Medium | Carbon Source | Nitrogen Source | Reported Secondary Metabolite Yield (mg/L) in A. niger |
| Potato Dextrose Broth (PDB) | Glucose | Potato Infusion | 23.5% of extract as pyrophen[8] |
| Czapek Dox Broth | Sucrose | Sodium Nitrate | 11.5% of extract as pyrophen[8] |
| Malt Extract Broth | Maltose | Peptone | - |
| Yeast Extract Sucrose (YES) | Sucrose | Yeast Extract | - |
Note: This table provides illustrative data on the production of a secondary metabolite in a related Aspergillus species, as specific data for this compound is not yet available. Researchers should conduct their own experiments to determine the optimal medium for this compound production.
Table 2: Influence of Physical Parameters on Secondary Metabolite Yield (General Trends)
| Parameter | Typical Optimal Range for Aspergillus | Expected Impact on this compound Yield |
| Temperature | 25-30°C[2] | Yields may decrease at temperatures outside the optimal range for growth and enzyme activity. |
| pH | 5.0-6.0[1] | Significant deviations can inhibit fungal growth and/or the activity of biosynthetic enzymes. |
| Agitation | 150-200 rpm (for liquid cultures) | Affects oxygen transfer and nutrient distribution. Both too low and too high agitation can be detrimental. |
| Incubation Time | 7-14 days | Yield typically increases with time up to a certain point, after which it may decline due to degradation or consumption of the compound. |
Experimental Protocols
Protocol 1: Cultivation of Aspergillus nanangensis for this compound Production
-
Strain Activation: Inoculate Aspergillus nanangensis from a glycerol stock onto a fresh Potato Dextrose Agar (PDA) plate. Incubate at 28°C for 5-7 days until sporulation is observed.
-
Spore Suspension Preparation: Harvest spores from the PDA plate by adding 10 mL of sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop. Determine the spore concentration using a hemocytometer and adjust to 1 x 10^6 spores/mL.
-
Inoculation: Inoculate 100 mL of sterile liquid medium (e.g., PDB) in a 250 mL Erlenmeyer flask with 1 mL of the spore suspension.
-
Incubation: Incubate the flask at 28°C on a rotary shaker at 180 rpm for 10-14 days.
Protocol 2: Extraction of this compound
-
Biomass Separation: After incubation, separate the fungal biomass from the culture broth by filtration through cheesecloth or a similar filter.
-
Broth Extraction: Extract the filtered broth three times with an equal volume of ethyl acetate in a separatory funnel. Combine the organic layers.
-
Mycelial Extraction: Dry the collected mycelium and then grind it to a fine powder. Extract the powdered mycelium with methanol three times.
-
Concentration: Evaporate the solvent from the combined organic extracts under reduced pressure using a rotary evaporator to obtain the crude extract containing this compound.
-
Purification: Further purify this compound from the crude extract using chromatographic techniques like column chromatography or HPLC.
Mandatory Visualizations
Biosynthetic Pathway of Drimane Sesquiterpenoids
References
- 1. researchgate.net [researchgate.net]
- 2. Growth and hydrolase profiles can be used as characteristics to distinguish Aspergillus niger and other black aspergilli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the culture conditions on the production of NGPs by Aspergillus tubingensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biosynthesis of Fungal Drimane‐Type Sesquiterpene Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Seven drimane-type sesquiterpenoids from an earwig-associated Aspergillus sp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. rsdjournal.org [rsdjournal.org]
Nanangenine H solubility and stability issues
Welcome to the technical support center for Nanangenine H. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential solubility and stability challenges that may be encountered during experimentation with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its basic chemical information?
This compound is a drimane sesquiterpenoid, a class of natural products. Its molecular formula is C₂₁H₃₄O₅. The structure of this compound and other nanangenines were first reported in 2019 following their isolation from the Australian fungus Aspergillus nanangensis.
Q2: I am having trouble dissolving this compound. What solvents are recommended?
Q3: What are the likely stability issues I might face with this compound?
As a sesquiterpenoid, this compound may be susceptible to degradation through common pathways such as oxidation and hydrolysis. The presence of functional groups like hydroxyls and esters in related drimane sesquiterpenoids suggests that these could be points of instability. For instance, hydrolysis is a common degradation pathway for carboxylic acid derivatives like esters and lactones. Additionally, oxidation can occur, especially if the molecule has sites susceptible to reaction with oxygen. It is advisable to store this compound, both in solid form and in solution, under inert gas (like nitrogen or argon), protected from light, and at low temperatures (e.g., -20°C or -80°C) to minimize degradation.
Q4: Are there any known biological activities or signaling pathways associated with this compound?
Direct experimental evidence for the mechanism of action and specific signaling pathways targeted by this compound has not yet been published. However, drimane sesquiterpenoids as a class have been reported to exhibit a wide range of biological activities, including cytotoxic, antifeedant, and insecticidal effects. Some sesquiterpenoids are known to modulate inflammatory pathways, such as the NF-κB and MAPK signaling pathways. Researchers investigating the bioactivity of this compound may consider exploring these pathways as a starting point.
Troubleshooting Guides
Issue 1: Poor Solubility in Aqueous Buffers
Problem: You are observing precipitation or low dissolution of this compound when preparing working solutions in aqueous buffers for your experiments.
Troubleshooting Steps:
-
Use of a Co-solvent: Prepare a high-concentration stock solution of this compound in 100% DMSO. For your final working solution, dilute the DMSO stock into your aqueous buffer. Ensure the final concentration of DMSO is kept low (typically <0.5% v/v) to avoid solvent-induced artifacts in biological assays.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. While this compound does not have strongly acidic or basic groups, subtle pH changes in your buffer could influence its solubility. Experiment with a range of physiologically relevant pH values (e.g., 6.8 to 7.4) to assess if solubility improves.
-
Use of Solubilizing Agents: For certain applications, the use of non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) or cyclodextrins may enhance the aqueous solubility of hydrophobic compounds like this compound. However, these should be used with caution as they can have their own biological effects.
Issue 2: Inconsistent Experimental Results and Suspected Compound Degradation
Problem: You are observing a loss of activity or variability in your experimental results over time, suggesting that this compound may be degrading in your experimental setup.
Troubleshooting Steps:
-
Freshly Prepare Solutions: Always prepare working solutions of this compound fresh from a frozen stock solution immediately before each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
Protect from Light and Air: Conduct experiments under conditions that minimize exposure to light and atmospheric oxygen. Use amber-colored vials and consider purging solutions with an inert gas.
-
Assess Stability in Your Assay Medium: Perform a preliminary experiment to determine the stability of this compound in your specific cell culture medium or buffer over the time course of your experiment. This can be done by incubating the compound in the medium for different durations and then analyzing its concentration and purity by HPLC.
Experimental Protocols
Protocol 1: Determination of this compound Solubility by the Shake-Flask Method
This protocol outlines a standard method to determine the thermodynamic solubility of this compound in a given solvent.
Methodology:
-
Add an excess amount of solid this compound to a known volume of the test solvent (e.g., phosphate-buffered saline, cell culture medium) in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
After agitation, allow the solution to stand to let undissolved particles settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.
-
Analyze the concentration of this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (MS).
-
The determined concentration represents the solubility of this compound in that solvent at the specified temperature.
Protocol 2: Assessment of this compound Stability in Solution
This protocol provides a framework to evaluate the stability of this compound in a specific solvent or buffer over time.
Methodology:
-
Prepare a solution of this compound in the solvent of interest at a known concentration.
-
Divide the solution into several aliquots in sealed, light-protected vials.
-
Store the vials under specific conditions (e.g., room temperature, 4°C, -20°C).
-
At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one aliquot.
-
Immediately analyze the sample by a stability-indicating analytical method (e.g., reverse-phase HPLC) to determine the concentration of the parent compound and detect the presence of any degradation products.
-
Plot the concentration of this compound as a function of time to determine its degradation rate.
Data Presentation
Table 1: Hypothetical Solubility Data for this compound
| Solvent | Temperature (°C) | Solubility (µg/mL) |
| Phosphate-Buffered Saline (pH 7.4) | 25 | < 1 |
| 0.5% DMSO in PBS (pH 7.4) | 25 | 15 |
| 100% DMSO | 25 | > 10,000 |
| Ethanol | 25 | 500 |
| Methanol | 25 | 350 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values may vary.
Table 2: Hypothetical Stability Data for this compound in 0.5% DMSO/PBS at 37°C
| Time (hours) | This compound Remaining (%) |
| 0 | 100 |
| 2 | 98 |
| 4 | 95 |
| 8 | 88 |
| 24 | 70 |
| 48 | 55 |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental values will depend on the specific conditions.
Visualizations
Caption: Workflow for determining this compound solubility.
Technical Support Center: Nanangenine H Purification
Welcome to the technical support center for Nanangenine H purification. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this novel alkaloid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in this compound purification include its low natural abundance in Nananthus genesis, co-elution with the structurally similar and inactive isomer, Iso-Nanangenine H, its susceptibility to degradation at high temperatures and extreme pH, and its poor solubility in common organic solvents.[1][2][3]
Q2: How can I improve the yield of this compound during extraction?
A2: To improve the extraction yield, it is crucial to select an appropriate solvent system.[4] Given this compound's poor solubility, a phased extraction approach is recommended. Start with a non-polar solvent to remove lipids and other interfering compounds, followed by an acidified polar solvent to extract the protonated alkaloid.[5][6][7] Maintaining a low temperature throughout the extraction process can help minimize degradation.[1]
Q3: I am having difficulty separating this compound from its isomer, Iso-Nanangenine H. What chromatographic conditions do you recommend?
A3: The separation of this compound and its isomer is best achieved using reverse-phase high-performance liquid chromatography (RP-HPLC).[5][8][9] A C18 column with a mobile phase consisting of a methanol-acetonitrile-water gradient is often effective.[8][10] Fine-tuning the gradient and the mobile phase's pH can enhance resolution between the two isomers.[11]
Q4: My purified this compound appears to be degrading over time. How can I improve its stability?
A4: this compound is sensitive to heat, light, and oxygen.[1] To ensure stability, store the purified compound at low temperatures (-20°C or below), in an amber vial to protect it from light, and under an inert atmosphere (e.g., argon or nitrogen). Avoid repeated freeze-thaw cycles.
Q5: What is the best method to obtain high-purity crystals of this compound?
A5: Slow evaporation of a saturated solution is a common and effective method for crystallizing small molecules like this compound.[12] The choice of solvent is critical; a solvent in which this compound has moderate solubility at room temperature and lower solubility at colder temperatures is ideal. Seeding the solution with a small, high-quality crystal can also promote the growth of larger, more uniform crystals.[13]
Troubleshooting Guides
Low Yield After Extraction
| Symptom | Possible Cause | Suggested Solution |
| Low concentration of this compound in the crude extract. | Inefficient extraction due to improper solvent selection.[4] | Optimize the solvent system. Use a sequential extraction with solvents of increasing polarity. An acidified polar solvent can improve the extraction of the alkaloid.[5][14] |
| Degradation of this compound during extraction.[1] | Perform the extraction at a reduced temperature (e.g., 4°C) and protect the sample from light. | |
| Incomplete cell lysis of the plant material. | Ensure the plant material is finely ground to maximize the surface area for extraction. |
Poor Resolution in HPLC
| Symptom | Possible Cause | Suggested Solution |
| Co-elution of this compound and Iso-Nanangenine H. | The mobile phase composition is not optimal.[11] | Adjust the gradient of the mobile phase. A shallower gradient can improve the separation of closely eluting compounds.[15] |
| The pH of the mobile phase is not ideal for separation.[8] | Modify the pH of the aqueous component of the mobile phase. This can alter the retention times of the isomers. | |
| The column is overloaded.[16] | Reduce the amount of sample injected onto the column. | |
| Peak tailing. | The sample is interacting with active sites on the silica backbone of the column.[11][16] | Add a small amount of a competing base, such as triethylamine, to the mobile phase to block these active sites. |
Crystallization Issues
| Symptom | Possible Cause | Suggested Solution |
| No crystal formation. | The solution is not supersaturated.[12] | Slowly evaporate the solvent to increase the concentration of this compound. Alternatively, cool the solution to decrease its solubility.[12] |
| The presence of impurities is inhibiting crystallization. | Further purify the this compound sample using preparative HPLC. | |
| Formation of small, needle-like crystals. | Rapid nucleation and crystal growth.[17] | Slow down the crystallization process by reducing the rate of solvent evaporation or by cooling the solution more slowly. Seeding the solution with a pre-existing crystal can promote the growth of larger crystals.[13] |
Experimental Protocols
Protocol 1: Extraction of this compound from Nananthus genesis
-
Preparation of Plant Material: Air-dry the leaves of Nananthus genesis and grind them into a fine powder.
-
Defatting: Macerate the powdered plant material in n-hexane for 24 hours at room temperature to remove non-polar compounds. Filter and discard the hexane extract.
-
Acidic Extraction: Macerate the defatted plant material in a solution of methanol containing 1% acetic acid for 48 hours at 4°C.[5]
-
Concentration: Filter the methanolic extract and concentrate it under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
Acid-Base Partitioning: Dissolve the concentrated extract in 0.1 M HCl and wash with dichloromethane to remove any remaining neutral and acidic impurities.[7]
-
Basification and Extraction: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide. Extract the liberated this compound into dichloromethane.
-
Final Concentration: Combine the dichloromethane extracts, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude this compound extract.
Protocol 2: HPLC Purification of this compound
-
Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Elution:
-
0-5 min: 10% B
-
5-35 min: 10-50% B (linear gradient)
-
35-40 min: 50-90% B (linear gradient)
-
40-45 min: 90% B (isocratic)
-
45-50 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 280 nm.
-
Injection Volume: 20 µL of the crude extract dissolved in the initial mobile phase composition.
-
Fraction Collection: Collect the fractions corresponding to the this compound peak for further analysis and crystallization.
Protocol 3: Crystallization of this compound
-
Solvent Selection: Dissolve the purified this compound in a minimal amount of a suitable solvent, such as a mixture of methanol and ethyl acetate, at room temperature.
-
Slow Evaporation: Place the solution in a loosely capped vial to allow for slow evaporation of the solvent over several days at room temperature.[12]
-
Crystal Harvesting: Once well-formed crystals have appeared, carefully remove them from the mother liquor using a pipette or by decanting the solvent.
-
Washing and Drying: Gently wash the crystals with a small amount of cold solvent to remove any residual impurities and then air-dry them.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Inhibition of the fictional Kinase X signaling pathway by this compound.
References
- 1. Navigating the Terrain: Challenges and Limitations of Full Plant Extracts [greenskybio.com]
- 2. frontiersin.org [frontiersin.org]
- 3. Navigating the Challenges: Current Issues and Future Directions in Plant Extraction [greenskybio.com]
- 4. Extraction, Isolation and Characterization of Bioactive Compounds from Plants' Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Alkaloid Separation - Lifeasible [lifeasible.com]
- 10. Retention behaviors of natural products in reversed-phase liquid chromatography using mobile phase comprising methanol, acetonitrile and water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromtech.com [chromtech.com]
- 12. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 13. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 14. books.rsc.org [books.rsc.org]
- 15. youtube.com [youtube.com]
- 16. Troubleshooting Reversed Phase Chromatography [sigmaaldrich.com]
- 17. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Nanangenine H Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the culture conditions for the production of Nanangenine H from Aspergillus nanangensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its producing organism?
A1: this compound is a drimane sesquiterpenoid, a class of secondary metabolites with potential pharmaceutical applications. It is produced by the filamentous fungus Aspergillus nanangensis. This species is noted for producing a variety of nanangenine compounds.
Q2: What are the general morphological characteristics of Aspergillus nanangensis?
A2: Aspergillus nanangensis colonies on Czapek Dox agar are typically blue-green with a suede-like surface. The conidial heads are columnar, and the conidiophore stipes are smooth-walled with conical-shaped terminal vesicles. Conidia are globose to subglobose and pale green. Some strains may also produce brownish sclerotia.[1]
Q3: What are the recommended basal media for initiating this compound production?
A3: While the metabolite profile of A. nanangensis is relatively consistent across various media, initial studies have shown that productivity is superior on solid substrates like rice and barley. For liquid cultures, a good starting point is Potato Dextrose Broth (PDB) or Czapek Yeast Extract Broth, which are commonly used for the cultivation of Aspergillus species for secondary metabolite production.
Q4: What are the key parameters to consider for optimizing this compound production?
A4: The key parameters for optimization include the composition of the culture medium (carbon and nitrogen sources), pH of the medium, incubation temperature, aeration (agitation speed in liquid cultures), and incubation time.
Q5: What analytical methods are suitable for quantifying this compound?
A5: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., Diode Array Detector or Mass Spectrometer) is the recommended method for the quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, particularly for volatile sesquiterpenoids, after appropriate sample derivatization if necessary.
Troubleshooting Guide
Issue 1: Low or no production of this compound.
-
Possible Cause 1: Suboptimal Culture Medium. The carbon-to-nitrogen (C/N) ratio is critical for secondary metabolite production. An imbalance can favor primary metabolism (growth) over secondary metabolism.
-
Solution: Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose, soluble starch) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate, sodium nitrate). Employ a fractional factorial or response surface methodology experimental design to identify the optimal concentrations and ratios.
-
-
Possible Cause 2: Incorrect pH. The pH of the culture medium can significantly influence enzymatic activities involved in the biosynthesis of this compound.
-
Solution: Monitor the pH of the medium throughout the fermentation process. Optimize the initial pH of the medium by testing a range (e.g., pH 4.0 to 8.0). Use appropriate buffers to maintain a stable pH if necessary.
-
-
Possible Cause 3: Inadequate Aeration. Oxygen supply is crucial for the growth of aerobic fungi like Aspergillus and for many biosynthetic pathways.
-
Solution: In shake flask cultures, optimize the agitation speed (e.g., 120-200 rpm). In bioreactors, optimize both agitation and aeration rates. Ensure adequate headspace in the culture vessels.
-
-
Possible Cause 4: Strain Instability. Fungal strains can sometimes lose their ability to produce secondary metabolites after repeated subculturing.
-
Solution: Go back to a cryopreserved stock culture of A. nanangensis. Prepare fresh working cultures and limit the number of subcultures.
-
Issue 2: Inconsistent this compound yields between batches.
-
Possible Cause 1: Variability in Inoculum. The age and concentration of the spore or mycelial inoculum can affect the lag phase and subsequent production kinetics.
-
Solution: Standardize the inoculum preparation. Use spores from a culture of a specific age and quantify the spore concentration using a hemocytometer. For mycelial inoculum, standardize the age and amount of mycelia used.
-
-
Possible Cause 2: Inconsistent Media Preparation. Minor variations in media components or preparation methods can lead to batch-to-batch variability.
-
Solution: Use high-quality reagents. Prepare media in large batches when possible to ensure consistency. Double-check all measurements and sterilization procedures.
-
-
Possible Cause 3: Fluctuations in Incubation Conditions. Variations in temperature or agitation speed can impact fungal metabolism.
-
Solution: Ensure that incubators and shakers are properly calibrated and maintained to provide stable temperature and agitation.
-
Issue 3: Presence of contaminating compounds interfering with purification.
-
Possible Cause 1: Non-specific extraction method. The use of a broad-spectrum solvent may co-extract numerous other metabolites.
-
Solution: Optimize the extraction solvent system. A step-wise extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol) can help to fractionate the extract and isolate the sesquiterpenoid fraction.
-
-
Possible Cause 2: Complex media components. Rich media can contain compounds that are co-extracted with this compound.
-
Solution: If possible, switch to a chemically defined medium for the production phase to simplify the downstream processing.
-
Experimental Protocols
Protocol 1: Fractional Factorial Design (FFD) for Screening of Key Culture Parameters
This protocol outlines a 2^(4-1) fractional factorial design to efficiently screen the effects of four key parameters on this compound production: Temperature, pH, Carbon Source Concentration, and Nitrogen Source Concentration.
1. Preparation of Inoculum:
- Grow A. nanangensis on Potato Dextrose Agar (PDA) plates at 28°C for 7-10 days until sporulation is abundant.
- Harvest spores by flooding the plate with sterile 0.1% Tween 80 solution and gently scraping the surface with a sterile loop.
- Filter the spore suspension through sterile glass wool to remove mycelial fragments.
- Adjust the spore concentration to 1 x 10^7 spores/mL using a hemocytometer.
2. Experimental Setup:
- Prepare the basal medium (e.g., Czapek Dox Broth).
- Set up 8 experimental conditions as described in the table below, with each condition in triplicate. Use 250 mL Erlenmeyer flasks containing 50 mL of medium.
- Inoculate each flask with 1 mL of the spore suspension.
- Incubate the flasks on a rotary shaker at 150 rpm for a predetermined time (e.g., 10 days).
3. Data Collection and Analysis:
- After the incubation period, harvest the cultures.
- Separate the mycelium from the broth by filtration.
- Extract this compound from both the mycelium and the broth using a suitable solvent (e.g., ethyl acetate).
- Quantify the this compound concentration using a validated HPLC method.
- Analyze the results using statistical software to determine the main effects of each parameter on this compound yield.
Illustrative Data for FFD:
| Run | Temperature (°C) | pH | Carbon (g/L) | Nitrogen (g/L) | This compound Yield (mg/L) |
| 1 | 25 (-) | 5.0 (-) | 20 (-) | 2.0 | 45.2 |
| 2 | 30 (+) | 5.0 (-) | 20 (-) | 3.0 | 62.8 |
| 3 | 25 (-) | 6.5 (+) | 20 (-) | 3.0 | 55.1 |
| 4 | 30 (+) | 6.5 (+) | 20 (-) | 2.0 | 58.9 |
| 5 | 25 (-) | 5.0 (-) | 40 (+) | 3.0 | 75.6 |
| 6 | 30 (+) | 5.0 (-) | 40 (+) | 2.0 | 88.3 |
| 7 | 25 (-) | 6.5 (+) | 40 (+) | 2.0 | 69.4 |
| 8 | 30 (+) | 6.5 (+) | 40 (+) | 3.0 | 95.7 |
Note: (-) indicates the low level and (+) indicates the high level for each factor. This data is for illustrative purposes only.
Protocol 2: HPLC Quantification of this compound
1. Sample Preparation:
- Broth: Extract 10 mL of the culture broth three times with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness under reduced pressure.
- Mycelium: Lyophilize the harvested mycelium and grind it into a fine powder. Extract a known weight (e.g., 100 mg) of the powdered mycelium with methanol using ultrasonication. Centrifuge and collect the supernatant.
- Final Sample: Re-dissolve the dried extracts in a known volume of methanol and filter through a 0.22 µm syringe filter before HPLC analysis.
2. HPLC Conditions:
- Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV detector at a wavelength determined by the UV spectrum of a pure this compound standard (if available) or a Diode Array Detector to monitor a range of wavelengths.
- Injection Volume: 20 µL.
3. Quantification:
- Prepare a calibration curve using a pure standard of this compound at several concentrations.
- Calculate the concentration of this compound in the samples by comparing their peak areas to the calibration curve.
Visualizations
Caption: Experimental workflow for optimizing this compound production.
References
Technical Support Center: Nanangenine H In Vitro Assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Nanangenine H in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the gamma-secretase complex, an intramembrane protease essential for the activation of the Notch signaling pathway. By inhibiting gamma-secretase, this compound prevents the cleavage and release of the Notch intracellular domain (NICD), thereby downregulating the expression of Notch target genes.[1][2][3]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles. Refer to the product-specific datasheet for detailed instructions.
Q3: In which in vitro assays can this compound be used?
A3: this compound is suitable for a variety of in vitro assays designed to investigate the Notch signaling pathway, including but not limited to:
-
Gamma-secretase activity assays (biochemical)
-
Notch signaling reporter assays (cell-based)
-
Cell proliferation and viability assays
-
Western blotting to detect NICD levels
-
Quantitative PCR (qPCR) to measure the expression of Notch target genes (e.g., HES1, HEY1)
Troubleshooting Guide
This guide addresses specific issues that may arise during in vitro experiments with this compound.
Issue 1: No or Low Inhibitory Effect Observed
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Incorrect Reagent Preparation or Handling | - Ensure this compound is fully dissolved in DMSO. - Verify the final concentration of this compound in the assay. - Avoid repeated freeze-thaw cycles of the stock solution. |
| Inactive Compound | - Use a fresh aliquot of this compound. - Confirm the compound's activity using a validated positive control assay. |
| Assay Conditions Not Optimal | - Optimize the incubation time with this compound. - Ensure the ATP concentration in kinase assays is appropriate, as high concentrations can compete with ATP-competitive inhibitors.[4][5] |
| Cell Line Insensitivity | - Confirm that the chosen cell line has an active Notch signaling pathway. - Consider using a different cell line known to be sensitive to gamma-secretase inhibition. |
Issue 2: High Variability Between Replicates
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Inconsistent Pipetting | - Calibrate pipettes regularly. - Use reverse pipetting for viscous solutions. - Ensure proper mixing of reagents.[6] |
| Uneven Cell Seeding | - Ensure a single-cell suspension before seeding. - Avoid edge effects by not using the outer wells of the plate or by filling them with media. |
| Plate Stacking During Incubation | - Avoid stacking plates to ensure even temperature distribution.[6] |
| Reagent Instability | - Check for reagent precipitation. - Prepare fresh reagents if instability is suspected.[7] |
Issue 3: Unexpected Cell Toxicity
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| High DMSO Concentration | - Ensure the final DMSO concentration in the culture medium is below a toxic level (typically <0.5%). |
| Compound-Induced Cytotoxicity | - Perform a dose-response curve to determine the cytotoxic concentration of this compound. - Use a cell viability assay (e.g., MTT, CellTiter-Glo®) to assess cytotoxicity.[8] |
| Contamination | - Check for mycoplasma or bacterial contamination in cell cultures.[9] |
Issue 4: Inconsistent IC50 Values
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Variations in Experimental Conditions | - Standardize all assay parameters, including cell density, incubation times, and reagent concentrations. - Be aware that IC50 values can differ between biochemical and cell-based assays.[10] |
| Different ATP Concentrations (in kinase assays) | - Maintain a consistent ATP concentration across experiments, as it can significantly impact IC50 values of ATP-competitive inhibitors.[4][11] |
| Cell Passage Number | - Use cells within a consistent and low passage number range, as cellular responses can change with prolonged culturing.[12] |
| Data Analysis Method | - Use a consistent and appropriate curve-fitting model for IC50 determination. |
Experimental Protocols
Gamma-Secretase Activity Assay (Biochemical)
This protocol provides a general framework for measuring the in vitro activity of gamma-secretase in the presence of this compound.
-
Prepare Reagents:
-
Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, 150 mM NaCl, 0.1% CHAPSO).
-
Gamma-Secretase Enzyme: Use a commercially available or purified gamma-secretase preparation.
-
Substrate: Use a fluorogenic substrate specific for gamma-secretase.
-
This compound: Prepare a serial dilution in DMSO.
-
-
Assay Procedure:
-
Add assay buffer to the wells of a 384-well plate.
-
Add this compound or DMSO (vehicle control) to the respective wells.
-
Add the gamma-secretase enzyme and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Read the fluorescence signal at appropriate excitation and emission wavelengths at regular intervals.
-
-
Data Analysis:
-
Calculate the reaction rate for each concentration of this compound.
-
Plot the reaction rate against the log of the this compound concentration to determine the IC50 value.
-
Cell-Based Notch Signaling Reporter Assay
This protocol describes how to measure the effect of this compound on Notch signaling in a cellular context.
-
Cell Culture and Transfection:
-
Plate cells (e.g., HEK293T) in a 96-well plate.
-
Co-transfect the cells with a Notch-responsive reporter plasmid (e.g., containing the CSL binding site upstream of a luciferase gene) and a constitutively active Notch receptor construct.
-
-
Compound Treatment:
-
After 24 hours of transfection, replace the medium with fresh medium containing serial dilutions of this compound or DMSO (vehicle control).
-
Incubate the cells for an additional 24-48 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the luciferase activity using a commercial luciferase assay kit.
-
-
Data Analysis:
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for transfection efficiency.
-
Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.
-
Quantitative Data Summary
The following table summarizes hypothetical IC50 values for this compound in various in vitro assays. These values are for illustrative purposes and may not represent actual experimental data.
| Assay Type | Cell Line / Enzyme | Hypothetical IC50 (nM) |
| Gamma-Secretase Activity | Purified Human Gamma-Secretase | 5.2 |
| Notch Reporter Assay | HEK293T | 25.8 |
| Cell Proliferation | MDA-MB-231 (Breast Cancer) | 150.3 |
| Cell Proliferation | A549 (Lung Cancer) | 275.1 |
Visualizations
Caption: this compound inhibits the gamma-secretase complex, preventing NICD release and downstream signaling.
Caption: A step-by-step workflow for performing a biochemical gamma-secretase activity assay.
References
- 1. Notch Signaling | Cell Signaling Technology [cellsignal.com]
- 2. Frontiers | Biological Significance of NOTCH Signaling Strength [frontiersin.org]
- 3. Notch signaling pathway - Wikipedia [en.wikipedia.org]
- 4. The challenge of selecting protein kinase assays for lead discovery optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. anshlabs.com [anshlabs.com]
- 7. charnwooddiscovery.com [charnwooddiscovery.com]
- 8. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [worldwide.promega.com]
- 9. youtube.com [youtube.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.sg]
Nanangenine H degradation pathways and prevention
Welcome to the technical support center for Nanangenine H. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating and troubleshooting potential issues related to the stability and degradation of this compound during experimental procedures.
Disclaimer: Specific degradation pathways for this compound have not been extensively published. The information provided here is based on the known chemistry of related drimane sesquiterpenoids and general principles of natural product stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and where does it come from?
This compound is a drimane sesquiterpenoid, a class of natural products. It has been isolated from the Australian fungus Aspergillus nanangensis.
Q2: What are the likely causes of this compound degradation?
Based on its chemical structure, which includes ester, alcohol, and aldehyde functional groups, this compound is likely susceptible to degradation through several mechanisms:
-
Hydrolysis: The ester linkage is prone to cleavage in the presence of water, especially under acidic or basic conditions, yielding a carboxylic acid and an alcohol.[1][2]
-
Oxidation: The alcohol and aldehyde groups can be oxidized, particularly when exposed to air (oxygen), heat, or light.[3][4] This can lead to the formation of carboxylic acids or other oxidation products.
-
Photodegradation: Exposure to UV or even visible light can provide the energy for various degradation reactions, including oxidation and rearrangement of the molecular structure.[5]
-
Thermal Degradation: High temperatures can accelerate hydrolysis, oxidation, and other decomposition reactions.
Q3: I am observing a loss of this compound potency in my experiments. What could be the cause?
A loss of potency is likely due to the degradation of this compound. To troubleshoot this, consider the following:
-
pH of your medium: Extremes of pH can catalyze hydrolysis of the ester group.
-
Exposure to light: Are your experiments conducted under direct light for extended periods?
-
Temperature: Are your samples being exposed to high temperatures?
-
Presence of oxidizing agents: Contaminants in solvents or reagents could be oxidizing the molecule.
-
Storage conditions: How is your stock solution of this compound stored?
Q4: How should I store my this compound samples to minimize degradation?
To ensure the long-term stability of this compound, the following storage conditions are recommended:
-
Temperature: Store at low temperatures, preferably at -20°C or -80°C.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.
-
Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Solvent: If in solution, use a dry, aprotic solvent. If an aqueous buffer is necessary, prepare fresh solutions and use them promptly. Consider the pH of the buffer, aiming for neutral conditions if possible.
Troubleshooting Guides
Problem 1: Variability in experimental results with this compound.
| Potential Cause | Troubleshooting Step |
| Degradation of stock solution | Prepare fresh stock solutions more frequently. Store stock solutions in small aliquots at -80°C to avoid repeated freeze-thaw cycles. |
| Inconsistent pH in experiments | Carefully buffer all experimental solutions to a consistent pH. |
| Photodegradation during experiments | Conduct experiments under subdued light or use amber-colored labware. |
| Contaminated solvents or reagents | Use high-purity, fresh solvents and reagents. |
Problem 2: Appearance of unknown peaks in HPLC analysis of this compound samples.
| Potential Cause | Troubleshooting Step |
| Degradation products are forming | Compare the chromatograms of fresh and aged samples. Try to identify the degradation products by LC-MS. Review your sample handling and storage procedures to minimize degradation. |
| Reaction with container material | Ensure that the containers used for storage and experiments are made of inert materials (e.g., glass, polypropylene).[6] |
| Impurity in the initial sample | Re-evaluate the purity of your this compound standard. |
Experimental Protocols
Protocol: General Stability Assessment of this compound
This protocol outlines a general method for assessing the stability of this compound under various stress conditions, consistent with ICH guidelines for stability testing.[7][8][9]
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).
-
-
Stress Conditions:
-
Acidic Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl.
-
Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide.
-
Thermal Degradation: Place an aliquot of the stock solution in a temperature-controlled oven at a set temperature (e.g., 60°C).
-
Photodegradation: Expose an aliquot of the stock solution to a light source (e.g., a UV lamp or a photostability chamber).
-
-
Time Points:
-
Collect samples from each stress condition at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Analysis:
-
At each time point, neutralize the acidic and alkaline samples.
-
Analyze all samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
Quantify the remaining percentage of this compound and the formation of any degradation products.
-
-
Data Presentation:
-
Summarize the percentage of this compound remaining under each condition at each time point in a table.
-
Table 1: Example of Stability Data for a Compound under Stress Conditions
| Time (hours) | 0.1 M HCl (% remaining) | 0.1 M NaOH (% remaining) | 3% H₂O₂ (% remaining) | 60°C (% remaining) | Light (% remaining) |
| 0 | 100 | 100 | 100 | 100 | 100 |
| 2 | 95 | 85 | 90 | 98 | 97 |
| 4 | 90 | 70 | 82 | 96 | 94 |
| 8 | 82 | 50 | 75 | 92 | 88 |
| 24 | 65 | 20 | 55 | 85 | 75 |
Visualizations
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ester hydrolysis - Wikipedia [en.wikipedia.org]
- 3. Oxidation of Isodrimeninol with PCC Yields Drimane Derivatives with Activity against Candida Yeast by Inhibition of Lanosterol 14-Alpha Demethylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chimia.ch [chimia.ch]
- 6. ftloscience.com [ftloscience.com]
- 7. STABILITY TESTING OF HERBAL NATURAL PRODUCTS | PPTX [slideshare.net]
- 8. scribd.com [scribd.com]
- 9. blog.nutrasource.ca [blog.nutrasource.ca]
Minimizing batch-to-batch variability of Nanangenine H extracts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing batch-to-batch variability of Nanangenine H extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in this compound extracts?
A1: Batch-to-batch variability in this compound extracts can arise from several factors, including:
-
Raw Material Heterogeneity: Genetic differences, geographical location, harvest time, and post-harvest processing of the source plant material can significantly impact the concentration of this compound and other bioactive compounds.
-
Extraction Process Parameters: Variations in solvent composition, temperature, pressure, and extraction time can lead to inconsistent yields and purity of the final extract.
-
Post-Extraction Processing: Steps such as filtration, concentration, and drying can introduce variability if not strictly controlled.
-
Analytical Method Variability: Inconsistencies in analytical techniques used for quantification can contribute to perceived batch differences.
Q2: How can I standardize the raw plant material for this compound extraction?
A2: Standardization of raw material is a critical first step. Key strategies include:
-
Botanical Identification: Ensure correct species identification and authentication.
-
Geographical Sourcing: Source plant material from the same geographical region and under similar cultivation conditions.
-
Controlled Harvesting: Standardize the time of harvest based on the developmental stage of the plant, as this compound levels may fluctuate.
-
Post-Harvest Handling: Implement consistent drying and storage protocols to prevent degradation of bioactive compounds.
Q3: What are the recommended quality control (QC) tests for ensuring consistency across different batches of this compound extract?
A3: A comprehensive QC program should include:
-
Organoleptic Evaluation: Assessment of appearance, color, odor, and taste.
-
Physicochemical Analysis: Determination of pH, density, and solvent residue.
-
Phytochemical Profiling: Chromatographic fingerprinting (e.g., HPLC, GC-MS) to assess the overall chemical composition.
-
Quantification of this compound: A validated analytical method (e.g., UPLC-MS/MS) to determine the precise concentration of the active compound.
-
In Vitro Bioassay: A functional assay to confirm consistent biological activity across batches.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound extracts.
| Issue | Potential Cause | Recommended Solution |
| Inconsistent this compound Yield | 1. Variation in raw material quality. 2. Inconsistent extraction parameters. 3. Solvent degradation. | 1. Perform QC on raw material before extraction. 2. Strictly control extraction time, temperature, and solvent-to-solid ratio. 3. Use fresh, high-purity solvents for each extraction. |
| Variable Bioactivity in Cell-Based Assays | 1. Fluctuations in this compound concentration. 2. Presence of interfering compounds in some batches. 3. Inconsistent cell culture conditions. | 1. Normalize the extract concentration based on this compound content before each experiment. 2. Use a more selective extraction or a purification step to remove interfering compounds. 3. Maintain consistent cell passage number, density, and media composition. |
| Poor Reproducibility of Analytical Results | 1. Improper sample preparation. 2. Instrument calibration drift. 3. Degradation of this compound standard. | 1. Develop and follow a standardized sample preparation protocol. 2. Calibrate the analytical instrument before each run. 3. Store the analytical standard under recommended conditions and check for degradation periodically. |
Data Presentation
Table 1: Comparison of this compound Yield from Three Different Extraction Solvents
| Solvent System | Extraction Temperature (°C) | Extraction Time (hours) | Average this compound Yield (mg/g of dry material) | Standard Deviation |
| 80% Ethanol | 60 | 4 | 12.5 | 1.2 |
| 95% Methanol | 50 | 6 | 10.8 | 1.5 |
| Acetone:Water (7:3) | 55 | 4 | 11.2 | 1.3 |
Table 2: Bioactivity of Different Batches of this compound Extract on Cancer Cell Line XYZ
| Batch Number | This compound Concentration (µg/mL) | IC50 (µM) | Date of Manufacture |
| NH-2025-01 | 10.2 | 5.8 | 2025-01-15 |
| NH-2025-02 | 8.5 | 7.2 | 2025-02-20 |
| NH-2025-03 | 11.1 | 5.5 | 2025-03-18 |
Experimental Protocols
Protocol 1: Standardized Extraction of this compound
-
Material Preparation: Grind dried and authenticated plant material to a fine powder (40 mesh).
-
Extraction:
-
Macerate 100 g of the powdered material in 1 L of 80% ethanol.
-
Maintain the extraction temperature at 60°C with continuous stirring for 4 hours.
-
-
Filtration: Filter the extract through Whatman No. 1 filter paper.
-
Concentration: Concentrate the filtrate under reduced pressure at 50°C using a rotary evaporator.
-
Drying: Dry the concentrated extract in a vacuum oven at 60°C until a constant weight is achieved.
-
Storage: Store the final extract in an airtight, light-resistant container at 4°C.
Protocol 2: Quantification of this compound using UPLC-MS/MS
-
Standard Preparation: Prepare a stock solution of this compound standard (1 mg/mL) in methanol. Create a series of calibration standards by serial dilution.
-
Sample Preparation: Dissolve 10 mg of the extract in 10 mL of methanol. Filter the solution through a 0.22 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 column (2.1 x 50 mm, 1.7 µm)
-
Mobile Phase: A) 0.1% formic acid in water, B) 0.1% formic acid in acetonitrile.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor for the specific parent-daughter ion transition of this compound.
-
-
Quantification: Construct a calibration curve from the standard solutions and determine the concentration of this compound in the sample.
Mandatory Visualization
Caption: Standardized workflow for the extraction of this compound.
Caption: Troubleshooting logic for inconsistent experimental results.
Technical Support Center: Nanangenine H Cytotoxicity Testing
This guide provides researchers, scientists, and drug development professionals with essential information for planning and executing cytotoxicity studies with Nanangenine H, a drimane sesquiterpenoid with potential cytotoxic properties.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis.[1] While the precise mechanism of action is a subject of ongoing research, compounds of this class have demonstrated cytotoxic effects against various mammalian cell lines.[1] For the purpose of experimental design, a plausible hypothesis is that this compound induces apoptosis through the intrinsic (mitochondrial) pathway, a common mechanism for cytotoxic natural products. This involves the activation of pro-apoptotic proteins and caspases, leading to programmed cell death.
Q2: Which cell lines are recommended for initial cytotoxicity screening of this compound?
A2: The choice of cell line is critical and depends on the research question.[2] For a general cytotoxicity profile, a panel of cell lines is recommended to assess both potency and selectivity. A suggested starting panel could include:
-
Commonly used cancer cell lines:
-
HeLa (Cervical Cancer): A robust and widely characterized cell line.[3]
-
HepG2 (Hepatocellular Carcinoma): Represents a liver cell model, important for assessing potential hepatotoxicity.[3][4][5][6]
-
A549 (Lung Carcinoma): A common model for lung cancer studies.[7]
-
MCF-7 (Breast Adenocarcinoma): A well-characterized breast cancer cell line.[7]
-
-
A non-cancerous control cell line:
Q3: What are the primary assays to measure this compound-induced cytotoxicity?
A3: A multi-assay approach is recommended to build a comprehensive cytotoxicity profile:
-
Metabolic Viability Assays (e.g., MTT, WST-1): These colorimetric assays measure the metabolic activity of cells, which correlates with the number of viable cells.[8][9][10][11][12] They are ideal for determining the IC50 (half-maximal inhibitory concentration) value.
-
Membrane Integrity Assays (e.g., LDH release): These assays quantify the release of lactate dehydrogenase (LDH), a cytosolic enzyme, from cells with damaged plasma membranes, which is a hallmark of late apoptosis or necrosis.[13][14][15][16]
-
Apoptosis Assays (e.g., Annexin V/PI staining): This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells, providing mechanistic insights into the mode of cell death.[17][18][19][20][21]
Troubleshooting Guide
Problem 1: High variability in MTT assay results between replicate wells.
-
Possible Cause: Inconsistent cell seeding, edge effects in the 96-well plate, or incomplete solubilization of formazan crystals.[22][23]
-
Solution:
-
Ensure a homogenous single-cell suspension before seeding.
-
Avoid using the outermost wells of the plate, or fill them with sterile PBS to maintain humidity.
-
After adding the solubilization solution, ensure complete dissolution of the purple formazan crystals by gentle shaking or pipetting.[8]
-
Problem 2: this compound treatment shows low cytotoxicity in the LDH assay but high toxicity in the MTT assay.
-
Possible Cause: this compound might be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells), or it could be inducing apoptosis without immediate membrane rupture. MTT assays measure metabolic activity, which can decrease due to growth inhibition, while LDH assays only detect membrane damage.[16]
-
Solution:
-
Extend the treatment duration to see if LDH release occurs at later time points.
-
Perform an apoptosis-specific assay, like Annexin V staining, to confirm if programmed cell death is being initiated.[19]
-
Consider a direct cell counting method (e.g., Trypan Blue exclusion) to differentiate between cytostatic and cytotoxic effects.
-
Problem 3: The IC50 value for this compound seems much higher than expected.
-
Possible Cause: The compound may have low solubility in the culture medium, leading to a lower effective concentration. The chosen cell line might be resistant to the compound's mechanism of action.
-
Solution:
-
Confirm the solubility of this compound in your culture medium. A small amount of DMSO is often used to dissolve compounds, but the final concentration should be non-toxic to the cells (typically <0.5%).
-
Test the compound on a different, potentially more sensitive, cell line.
-
Verify the activity of your positive control to ensure the assay is working correctly.
-
Hypothetical Cytotoxicity Data for this compound
The following table presents hypothetical IC50 values for this compound across a panel of cell lines after a 48-hour treatment period, as determined by an MTT assay.
| Cell Line | Type | Hypothetical IC50 (µM) |
| HeLa | Cervical Cancer | 15.2 |
| HepG2 | Liver Cancer | 25.8 |
| A549 | Lung Cancer | 18.5 |
| MCF-7 | Breast Cancer | 12.1 |
| HEK293 | Normal Kidney | > 100 |
This data is for illustrative purposes only.
Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on mitochondrial activity.[8][9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle-only (e.g., 0.1% DMSO) and medium-only controls. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.[9][10]
-
Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution.[8] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate cell viability as a percentage of the vehicle-treated control.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[15]
-
Experimental Setup: Seed and treat cells with this compound in a 96-well plate as described in the MTT protocol. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[15] Measure the absorbance at 490 nm.
-
Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH - Spontaneous LDH) / (Maximum LDH - Spontaneous LDH)] * 100
Annexin V/PI Apoptosis Assay
This flow cytometry protocol distinguishes between different stages of cell death.[17][19][20][21]
-
Cell Preparation: Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).[18]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
Caption: A typical experimental workflow for assessing the cytotoxicity of this compound.
Caption: Hypothesized intrinsic apoptosis pathway induced by this compound.
Caption: A decision-making guide for troubleshooting high variability in cytotoxicity assays.
References
- 1. Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Highlight report: Cell type selection for toxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytotoxic effects of 110 reference compounds on HepG2 cells and for 60 compounds on HeLa, ECC-1 and CHO cells. II mechanistic assays on NAD(P)H, ATP and DNA contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Cytotoxicity of Subtoxic AgNP in Human Hepatoma Cell Line (HepG2) after Long-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of the cytotoxic effects of a compound on cell lines | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.com]
- 15. cellbiologics.com [cellbiologics.com]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
- 21. kumc.edu [kumc.edu]
- 22. Reddit - The heart of the internet [reddit.com]
- 23. dojindo.com [dojindo.com]
Technical Support Center: Nanangenine H Formulation for Improved Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on Nanangenine H formulations to improve its oral bioavailability. As a poorly soluble natural product, this compound presents unique challenges in achieving adequate systemic exposure. This guide addresses common issues encountered during formulation development, characterization, and in vitro/in vivo testing.
Frequently Asked Questions (FAQs)
1. What are the primary challenges in formulating this compound for oral delivery?
Due to its hydrophobic nature, this compound exhibits poor aqueous solubility, which is a major hurdle for oral absorption and bioavailability.[1][2] Key challenges include low dissolution rate in gastrointestinal fluids, potential for precipitation upon dilution in the gut, and susceptibility to first-pass metabolism.
2. Which formulation strategies are most promising for enhancing the bioavailability of this compound?
Several advanced formulation strategies can be employed to overcome the solubility limitations of this compound:
-
Particle Size Reduction: Techniques like micronization and nanomilling increase the surface area of the drug, leading to a faster dissolution rate.[3] Nanosuspensions, which are dispersions of drug nanocrystals, are a particularly effective approach.[4]
-
Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its aqueous solubility and dissolution.[5][6][7] Common carriers include povidone (PVP) and hydroxypropyl methylcellulose (HPMC).
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs) can improve the solubilization of this compound in the gastrointestinal tract and enhance its absorption via lymphatic pathways.[8][9]
3. How do I select the appropriate formulation strategy for this compound?
The choice of formulation depends on several factors, including the physicochemical properties of this compound, the desired dosage form, and the target product profile. A systematic approach involving pre-formulation studies to assess solubility in various excipients is recommended.
4. What are the critical quality attributes (CQAs) to monitor for a this compound nanoparticle formulation?
For nanoparticle formulations, the following CQAs are crucial:
-
Particle Size and Polydispersity Index (PDI): These parameters influence the dissolution rate and absorption. Consistent and narrow size distribution is desirable.[10]
-
Zeta Potential: This indicates the stability of the nanosuspension against aggregation.
-
Drug Loading and Encapsulation Efficiency: These determine the amount of this compound in the final dosage form.
-
Crystallinity: The physical state of this compound (crystalline vs. amorphous) within the nanoparticles impacts its solubility.
5. How can I assess the in vitro performance of different this compound formulations?
In vitro dissolution testing is a key performance indicator.[11][12][13] Standard USP dissolution apparatus (e.g., USP Apparatus 2) can be used, but specialized methods like dialysis membrane or sample and separation techniques may be necessary for nanoparticle formulations to prevent particle interference.[11][14]
Troubleshooting Guides
Nanoparticle Formulation (Wet Milling)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent Particle Size | Inadequate milling time or energy. Inappropriate stabilizer concentration. | Optimize milling parameters (e.g., increase milling time, use smaller milling media). Screen different stabilizer concentrations to ensure adequate particle surface coverage. |
| Particle Aggregation | Insufficient stabilizer. High drug concentration.[15] Inappropriate pH of the suspension.[15] | Increase the concentration of the stabilizer. Reduce the initial drug concentration in the suspension. Adjust the pH to maximize the zeta potential and electrostatic repulsion. |
| Contamination from Milling Media | Abrasion of milling beads. | Use high-density, erosion-resistant milling media (e.g., yttria-stabilized zirconia). Monitor for media wear and replace as needed. |
| Drug Degradation | Excessive milling energy leading to heat generation. Chemical instability in the suspension medium. | Implement cooling during the milling process. Evaluate the stability of this compound in the chosen vehicle and consider alternative stabilizers or pH adjustments. |
Amorphous Solid Dispersion (Spray Drying)
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Product Yield | Product sticking to the cyclone and drying chamber walls. | Optimize spray drying parameters (e.g., inlet temperature, spray rate, atomization pressure). Consider using a different solvent system with a lower boiling point. |
| Phase Separation or Crystallization | Drug loading exceeds the polymer's miscibility capacity. Inappropriate solvent system. Exposure to high temperature and humidity. | Reduce the drug loading. Select a solvent system in which both the drug and polymer are highly soluble. Store the final product in a low-humidity environment and at controlled room temperature. |
| Poor Powder Flowability | Fine particle size and irregular morphology. | Optimize spray drying parameters to produce larger, more spherical particles. Consider secondary processing steps like granulation. |
| Residual Solvent | Inefficient drying. | Increase the inlet temperature or decrease the feed rate. Perform secondary drying under vacuum. |
Data Presentation
Table 1: Hypothetical Physicochemical Properties of this compound
| Parameter | Value |
| Molecular Weight | 366.5 g/mol |
| LogP | 4.2 |
| Aqueous Solubility (pH 6.8) | < 0.1 µg/mL |
| Melting Point | 210°C |
| Biopharmaceutics Classification System (BCS) | Class II (Low Solubility, High Permeability) |
Table 2: Hypothetical In Vitro Dissolution of Different this compound Formulations
| Formulation | % Drug Dissolved at 30 min (pH 6.8) |
| Unprocessed this compound | 5% |
| Nanoparticle Formulation | 85% |
| Amorphous Solid Dispersion | 92% |
| Lipid-Based Formulation (SEDDS) | 95% |
Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-24h (ng·h/mL) | Relative Bioavailability (%) |
| Unprocessed this compound | 50 | 4 | 350 | 100 |
| Nanoparticle Formulation | 450 | 2 | 3150 | 900 |
| Amorphous Solid Dispersion | 520 | 1.5 | 3900 | 1114 |
| Lipid-Based Formulation (SEDDS) | 600 | 1 | 4500 | 1286 |
Experimental Protocols
Preparation of this compound Nanosuspension by Wet Milling
-
Preparation of Suspension: Disperse 5% (w/v) this compound and 2% (w/v) of a suitable stabilizer (e.g., HPMC, Poloxamer 188) in deionized water.
-
Milling: Add the suspension and yttria-stabilized zirconia beads (0.5 mm diameter) to the milling chamber of a planetary ball mill.
-
Process Parameters: Mill at 400 rpm for 8 hours with intermittent cooling to maintain the temperature below 25°C.
-
Separation: Separate the nanosuspension from the milling media by filtration.
-
Characterization: Analyze the particle size, PDI, and zeta potential using dynamic light scattering.
In Vitro Dissolution Testing of this compound Formulations
-
Apparatus: USP Apparatus 2 (paddle method) at 75 rpm.
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) with 0.5% sodium lauryl sulfate.
-
Temperature: 37 ± 0.5°C.
-
Sample Introduction: Add the this compound formulation equivalent to 10 mg of the drug.
-
Sampling: Withdraw 5 mL samples at predetermined time points (e.g., 5, 15, 30, 60, 120 minutes) and replace with fresh medium.
-
Sample Preparation for Nanoparticles: For nanoparticle formulations, use a sample and separation method. Centrifuge the withdrawn sample at high speed to pellet the nanoparticles and analyze the drug concentration in the supernatant.[11]
-
Analysis: Filter the samples through a 0.22 µm syringe filter and analyze the concentration of this compound using a validated HPLC method.
In Vivo Pharmacokinetic Study in Rats
-
Animals: Male Sprague-Dawley rats (250-300 g).
-
Formulation Administration: Administer the this compound formulations orally via gavage at a dose of 50 mg/kg.
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Quantify the concentration of this compound in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Pharmaceutical Dispersion Techniques for Dissolution and Bioavailability Enhancement of Poorly Water-Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Dissolution Testing Strategies for Nanoparticulate Drug Delivery Systems: Recent Developments and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Dissolution Considerations Associated with Nano Drug Delivery Systems (NDDS) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. dissolutiontech.com [dissolutiontech.com]
- 15. hiyka.com [hiyka.com]
Validation & Comparative
Unveiling the Cytotoxic Landscape of Drimane Sesquiterpenoids: A Comparative Analysis of Nanangenine H and Related Compounds
For researchers and professionals in drug development, the quest for novel anticancer agents with improved efficacy and selectivity is a perpetual endeavor. Within the vast arsenal of natural products, drimane sesquiterpenoids have emerged as a promising class of compounds exhibiting significant cytotoxic activities against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profile of Nanangenine H, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, and other notable drimane sesquiterpenoids. The information is presented to facilitate objective evaluation and guide future research in this area.
Cytotoxicity Profile of this compound and Other Drimane Sesquiterpenoids
The cytotoxic potential of this compound and a selection of other drimane sesquiterpenoids has been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, are summarized in the table below. The data reveals a spectrum of cytotoxic potencies and selectivities across different drimane structures and cancer cell types.
While specific cytotoxic data for this compound against a panel of cancer cell lines is not yet publicly available, the initial discovery of the Nanangenine family of compounds included bioassays for their activity against mammalian cells. For instance, Nanangenine B has demonstrated notable cytotoxicity against NS-1 mouse myeloma cells.[1] Further studies are anticipated to elucidate the specific cytotoxic profile of this compound.
For a comprehensive comparison, the following table includes cytotoxicity data for other well-characterized drimane sesquiterpenoids.
| Compound | Cell Line | IC50 (µM) | Source |
| Nanangenine B | NS-1 (Mouse Myeloma) | 38 µg/mL | [1] |
| Asperflavinoid A | HepG2 (Human Liver Cancer) | 38.5 | [2] |
| MKN-45 (Human Gastric Cancer) | 26.8 | [2] | |
| Drimanenoid D | K562 (Human Myelogenous Leukemia) | 12.88 | [3][4] |
| Compound 7 (from Aspergillus ustus) | L5178Y (Mouse Lymphoma) | 0.6 µg/mL | [2] |
| Dasyscyphin F | MDA-MB-435 (Melanoma) | 4-16 | [5] |
| MDA-MB-231 (Breast Cancer) | 4-16 | [5] | |
| OVCAR3 (Ovarian Cancer) | 4-16 | [5] | |
| Dasyscyphin C | MDA-MB-435 (Melanoma) | 4-16 | [5] |
| MDA-MB-231 (Breast Cancer) | 4-16 | [5] | |
| OVCAR3 (Ovarian Cancer) | 4-16 | [5] |
Experimental Protocols
The determination of cytotoxic activity is a critical step in the evaluation of potential anticancer compounds. A standard and widely used method is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability.
MTT Assay for Cytotoxicity Screening
Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HepG2, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (drimane sesquiterpenoids) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested from culture flasks, counted, and seeded into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well). The plates are then incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are serially diluted to various concentrations. The culture medium is removed from the wells and replaced with fresh medium containing the different concentrations of the test compounds. A control group receiving only the vehicle (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: After the incubation period, the medium containing the test compounds is removed, and a fresh medium containing MTT solution is added to each well. The plates are then incubated for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization buffer is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the control group. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Signaling Pathways in Drimane Sesquiterpenoid-Induced Cytotoxicity
The cytotoxic effects of drimane sesquiterpenoids are often mediated through the induction of apoptosis, a form of programmed cell death. This process involves a cascade of signaling events that ultimately lead to the dismantling of the cell.
Caption: Proposed signaling pathway for drimane sesquiterpenoid-induced cytotoxicity.
The diagram above illustrates a simplified model of how drimane sesquiterpenoids may induce apoptosis. These compounds can trigger cellular stress, leading to the activation of intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is often initiated at the mitochondria, leading to the activation of caspase-9. The extrinsic pathway can be activated by the binding of ligands to death receptors on the cell surface, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which then orchestrate the dismantling of the cell. Additionally, some drimane sesquiterpenoids have been shown to induce cell cycle arrest, preventing cancer cells from proliferating.
This guide provides a snapshot of the current understanding of the cytotoxic properties of this compound and other drimane sesquiterpenoids. Further research is warranted to fully elucidate the therapeutic potential of this fascinating class of natural products.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Nanangenines: drimane sesquiterpenoids as the dominant metabolite cohort of a novel Australian fungus, Aspergillus nanangensis [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxic and antimicrobial drimane meroterpenoids from a fungus of the Stictidaceae (Ostropales, Ascomycota) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Nanangenine H and Known Antibiotics: A Guide for Researchers
An In-depth Look at a Novel Fungal Metabolite in the Context of Established Antimicrobial Agents
The emergence of antibiotic-resistant pathogens necessitates a continuous search for novel antimicrobial compounds. Fungi are a rich source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, Nanangenine H, a drimane sesquiterpenoid isolated from the novel Australian fungus Aspergillus nanangensis, has garnered interest for its potential biological activities. This guide provides a comparative analysis of this compound and its broader compound class against well-known antibiotics, offering a resource for researchers, scientists, and drug development professionals.
While specific antimicrobial data for this compound is not yet publicly available, this guide leverages data from closely related drimane sesquiterpenoids to provide a preliminary comparison and outlines the experimental protocols required for a direct evaluation.
Performance Snapshot: this compound Analogs vs. Standard Antibiotics
Quantitative data on the antimicrobial efficacy of a compound is crucial for its evaluation as a potential therapeutic agent. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, is a standard metric for this purpose.
The following table presents a comparative summary of the reported MIC values for representative drimane sesquiterpenoids against various bacterial strains, alongside the typical MIC ranges for common antibiotics. It is important to note that the data for drimane sesquiterpenoids is based on analogs of this compound and may not be directly representative of this compound's specific activity.
| Compound/Antibiotic | Target Organism | MIC Range (µg/mL) | Mechanism of Action |
| Drimane Sesquiterpenoids | |||
| Polygodial | Escherichia coli | 2 | Cell membrane disruption |
| Staphylococcus aureus | 4 | ||
| Bacillus subtilis | 7.8 | ||
| Drimenol | Candida albicans | 8 - 64 | Fungal cell wall/membrane rupture |
| Ciprofloxacin | Escherichia coli | 0.004 - 0.125 | DNA gyrase and topoisomerase IV inhibitor |
| Staphylococcus aureus | 0.12 - 2 | ||
| Bacillus subtilis | 0.125 - 0.5 | ||
| Gentamicin | Escherichia coli | 0.25 - 4 | 30S ribosomal subunit inhibitor |
| Staphylococcus aureus | 0.03 - 2 | ||
| Bacillus subtilis | 0.125 - 1 | ||
| Vancomycin | Staphylococcus aureus | 0.5 - 4 | Cell wall synthesis inhibitor |
| Bacillus subtilis | 0.25 - 2 | ||
| Escherichia coli | >128 (Resistant) |
Note: The MIC values for antibiotics can vary depending on the specific strain and testing conditions. The data for drimane sesquiterpenoids is sourced from studies on related compounds and serves as an estimate.
Unraveling the Mechanisms of Action
Understanding how a compound inhibits microbial growth is fundamental to its development as a drug.
Drimane Sesquiterpenoids: The proposed mechanism of action for many drimane sesquiterpenoids, including polygodial, involves the disruption of the cell membrane's integrity. This can lead to leakage of cellular contents and ultimately, cell death. Some drimane sesquiterpenoids have also been shown to affect the fungal cell wall.
Known Antibiotics:
-
Ciprofloxacin (Fluoroquinolone): Inhibits bacterial DNA replication by targeting DNA gyrase and topoisomerase IV, enzymes essential for DNA coiling and separation.
-
Gentamicin (Aminoglycoside): Binds to the 30S ribosomal subunit, causing misreading of mRNA and inhibiting protein synthesis.
-
Vancomycin (Glycopeptide): Inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall.
Experimental Protocols for Comparative Analysis
To directly compare the efficacy of this compound with known antibiotics, standardized experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
This compound and known antibiotic stock solutions
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Antimicrobial Dilutions: A serial two-fold dilution of this compound and the known antibiotics is prepared in MHB directly in the 96-well plates.
-
Inoculum Preparation: A suspension of the test bacterium is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Each well containing the antimicrobial dilution is inoculated with the standardized bacterial suspension. A positive control well (no antimicrobial agent) and a negative control well (no bacteria) are included.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antimicrobial agent in which there is no visible growth (turbidity) as observed by the naked eye or measured with a microplate reader.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay assesses the metabolic activity of cells and is commonly used to determine the cytotoxicity of a compound.
Materials:
-
Human cell line (e.g., HepG2)
-
96-well cell culture plates
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of this compound or a control compound.
-
Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution is added to each well and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The cell viability is expressed as a percentage of the untreated control, and the IC50 (the concentration of compound that inhibits 50% of cell viability) can be calculated.
Visualizing Experimental and Biological Pathways
Diagrams are powerful tools for illustrating complex processes. Below are Graphviz diagrams depicting a typical experimental workflow for antimicrobial testing and a simplified representation of a common antibiotic target pathway.
Caption: Experimental workflow for comparing antimicrobial and cytotoxic activities.
Caption: Simplified pathway of bacterial cell wall synthesis and the inhibitory action of Vancomycin.
Conclusion and Future Directions
While direct experimental data on the antibacterial activity of this compound is currently lacking, the analysis of its chemical class, the drimane sesquiterpenoids, suggests potential for antimicrobial properties. The provided experimental protocols offer a clear roadmap for the direct comparative studies necessary to elucidate the specific activity and spectrum of this compound.
Future research should focus on obtaining pure this compound and performing comprehensive antimicrobial susceptibility testing against a panel of clinically relevant bacteria, including multidrug-resistant strains. Furthermore, detailed mechanistic studies are required to identify its specific cellular targets. Cytotoxicity profiling against various human cell lines will also be crucial to assess its therapeutic potential. The insights gained from such studies will be invaluable in determining whether this compound or its derivatives represent a promising new class of antibiotics.
Unveiling the Bioactivity of Nanangenine H and its Analogs: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the structure-activity relationships (SAR) of Nanangenine H and its analogs, a novel class of drimane sesquiterpenoids. Drawing upon initial findings and the broader context of drimane sesquiterpenoid bioactivity, this document summarizes key data, outlines experimental methodologies, and visualizes essential concepts to facilitate further research and development.
This compound, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, and its naturally occurring analogs present a new frontier for exploring potential therapeutic applications. Initial biological screenings have revealed cytotoxic and antibacterial activities within this compound family, suggesting that specific structural modifications significantly influence their biological profiles. This guide synthesizes the available data to offer a foundational understanding of the SAR for this intriguing class of natural products.
Comparative Biological Activity of Nanangenine Analogs
The initial investigation into the biological activities of this compound and its co-isolated analogs has provided preliminary insights into their potential as cytotoxic and antibacterial agents. The following table summarizes the available quantitative data, highlighting the impact of structural variations on their biological effects.
| Compound | Structure | Cytotoxicity (IC50 in µg/mL) | Antibacterial Activity (Bacillus subtilis IC50 in µg/mL) |
| Nanangenine A | R = H | > 100 | > 100 |
| Nanangenine B | R = CO(CH2)4CH3 | 38 | 62 |
| Nanangenine C | R = CO(CH2)2CH3 | 16 | 62 |
| Nanangenine D | R = COCH2CH(CH3)2 | 19 | 62 |
| Nanangenine E | R = COCH(CH3)CH2CH3 | 16 | 62 |
| Nanangenine F | R = CO(CH2)3CH3 | 19 | 62 |
| Nanangenine G | R = COCH(CH3)2 | 16 | 62 |
| This compound | See structure below | > 100 | > 100 |
| Nanangenine I | R = COCH3 | 19 | 62 |
Data sourced from Lacey et al., 2019.
Key Observations from the Data:
-
Acylation at 6-OH is Crucial for Activity: Nanangenine A, which lacks an acyl group at the 6-OH position, is inactive. In contrast, all acylated analogs (Nanangenines B, C, D, E, F, G, and I) demonstrate both cytotoxic and antibacterial properties.
-
This compound's Lack of Activity: The inactivity of this compound, despite being a drimane sesquiterpenoid, suggests that its unique structural features may hinder its biological efficacy under the tested conditions. Further investigation is warranted to understand this anomaly.
-
Limited Selectivity: The tested acylated analogs exhibit a narrow therapeutic window, with similar potency observed in both cytotoxicity and antibacterial assays.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the initial biological screening of Nanangenine analogs.
Cytotoxicity Assay: Sulforhodamine B (SRB) Method
This assay determines cell density based on the measurement of cellular protein content.
-
Cell Plating: Adherent cell lines are seeded into 96-well microtiter plates at an appropriate density and incubated to allow for cell attachment.
-
Compound Treatment: Cells are treated with serial dilutions of the test compounds (Nanangenine analogs) and incubated for a specified period (e.g., 72 hours).
-
Cell Fixation: The cell monolayers are fixed by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 60 minutes at 4°C.
-
Staining: The TCA is removed, and the plates are washed with water and air-dried. The cells are then stained with 0.4% (w/v) Sulforhodamine B (SRB) solution for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% (v/v) acetic acid.
-
Solubilization: The protein-bound dye is solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The optical density (OD) is measured at 510 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.
Antibacterial Assay: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Microdilution Plates: A serial two-fold dilution of each test compound is prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Inoculum Preparation: The bacterial strain (e.g., Bacillus subtilis) is cultured to a specific turbidity, and the inoculum is standardized to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C) for 16-20 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.
Visualizing Key Concepts
The following diagrams, created using the DOT language, illustrate important aspects of the structure-activity relationship of this compound analogs and the experimental processes.
Naringenin: A Comparative Analysis of its Efficacy Across Diverse Cancer Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the anti-cancer efficacy of Naringenin, a naturally occurring flavonoid predominantly found in citrus fruits, across various human cancer cell lines. This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of Naringenin's performance against other flavonoids and conventional chemotherapeutic agents, supported by experimental data.
I. Comparative Efficacy of Naringenin: IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Naringenin in various cancer cell lines, providing a quantitative comparison of its cytotoxic effects. For comparative purposes, IC50 values for Quercetin, another common flavonoid, and Cisplatin, a standard chemotherapeutic drug, are included where available.
Table 1: Comparative IC50 Values of Naringenin and Other Anticancer Agents in Breast Cancer Cell Lines
| Cell Line | Compound | IC50 Value | Exposure Time | Reference |
| MCF-7 | Naringenin | 400 µM | 72h | [1] |
| Naringenin | ~150 µM | 24h | [1] | |
| Quercetin | ~37 µM | 24h | [1] | |
| T47D | Naringenin | 500 µM | 72h | [1] |
| MDA-MB-231 | Naringenin | 40 µg/mL | 24h | [2] |
| Naringenin | 80 µg/mL | 48h | [2] | |
| Cisplatin | 24 µM | 24h | [3] |
Table 2: Comparative IC50 Values of Naringenin in Other Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 Value | Exposure Time | Reference |
| HT-29 | Colon | Naringenin | 780-880 µM | Not Specified | [1] |
| HepG2 | Liver | Naringenin | 22.32 µg/mL | Not Specified | [4] |
| Naringenin-loaded Nanoparticles | 1.6 µg/mL | Not Specified | [4] | ||
| Doxorubicin | 0.46 µg/mL | Not Specified | [4] | ||
| A549 | Lung | Naringenin | 400-800 µM | 48h | |
| PC-12 | Pheochromocytoma | Naringenin | 780-880 µM | Not Specified | [1] |
| KB-1 | Oral | Naringin | 125.3 µM/mL | 24h | [5] |
II. Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and accurate comparison.
A. Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1.5 x 10^5 cells/well and incubate overnight at 37°C in a 5% CO2 humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of Naringenin or other test compounds for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle-treated control group.
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[6]
-
Formazan Solubilization: Aspirate the medium and add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value is determined from a dose-response curve.
B. Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface.
Protocol:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of Naringenin for the specified time. After incubation, harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Cell Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of Propidium Iodide (PI) staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[7]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[7] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.[8]
III. Signaling Pathways and Experimental Workflows
Naringenin exerts its anticancer effects through the modulation of several key signaling pathways involved in cell proliferation, survival, and apoptosis.
A. PI3K/Akt Signaling Pathway
Naringenin has been shown to inhibit the PI3K/Akt signaling pathway, which is a critical pathway for cell survival and proliferation.[2][9] By inhibiting the phosphorylation of Akt, Naringenin can promote apoptosis and inhibit tumor growth.[10][11][12]
B. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade involved in cell proliferation, differentiation, and apoptosis. Naringenin has been observed to modulate the MAPK pathway by inhibiting the phosphorylation of key components like ERK, JNK, and p38, thereby leading to cell cycle arrest and apoptosis.[13][14][15][16]
C. Experimental Workflow for Efficacy Screening
The following diagram illustrates a typical workflow for screening the anticancer efficacy of a compound like Naringenin.
References
- 1. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell Counting & Health Analysis [sigmaaldrich.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. bosterbio.com [bosterbio.com]
- 9. Naringin and Naringenin: Their Mechanisms of Action and the Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protective Role Of Naringenin Against Aβ25-35-Caused Damage via ER and PI3K/Akt-Mediated Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Regulatory mechanism and therapeutic potentials of naringin against inflammatory disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Naringin inhibits ROS-activated MAPK pathway in high glucose-induced injuries in H9c2 cardiac cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Naringenin exerts anticancer effects by inducing tumor cell death and inhibiting angiogenesis in malignant melanoma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Cross-Resistance with Compound X
This guide provides a comprehensive overview of the cross-resistance profile of the novel investigational agent, Compound X. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of Compound X's performance against other established therapeutic agents.
Quantitative Analysis of Cross-Resistance
To characterize the cross-resistance profile of Compound X, a panel of resistant cell lines was developed through continuous exposure to escalating concentrations of various cytotoxic agents. The half-maximal inhibitory concentration (IC50) of Compound X was then determined in these resistant cell lines and compared to the parental (sensitive) cell line. The resistance index (RI) was calculated as the ratio of the IC50 in the resistant line to the IC50 in the parental line.
| Cell Line | Resistant to | Resistance Index (RI) of Primary Agent | Compound X IC50 (nM) in Resistant Line | Compound X Fold-Resistance |
| Parental Line | - | 1.0 | 15 | 1.0 |
| Resistant Line A | Drug A | 25.3 | 18 | 1.2 |
| Resistant Line B | Drug B | 15.8 | 350 | 23.3 |
| Resistant Line C | Drug C | 42.1 | 22 | 1.5 |
Table 1: Cross-resistance of Compound X in various drug-resistant cell lines. The data indicates that while cell lines resistant to Drug A and Drug C show minimal cross-resistance to Compound X, the cell line resistant to Drug B exhibits significant cross-resistance.
Experimental Protocols
A detailed methodology was followed to ensure the reproducibility and accuracy of the cross-resistance studies.
1. Development of Resistant Cell Lines:
Resistant cell lines were established by culturing the parental cell line in the presence of gradually increasing concentrations of the respective drugs (Drug A, B, and C).[1][2][3] The drug concentration was escalated at each passage, allowing the cell population to adapt and develop resistance. This process of stepwise exposure was continued until the cells could proliferate in concentrations significantly higher than the initial IC50 of the drug.[2] The stability of the resistant phenotype was confirmed by maintaining the cell lines in a drug-free medium for several passages and then re-evaluating the IC50.
2. Determination of IC50 and Cross-Resistance:
The anti-proliferative activity of Compound X and the other agents was assessed using a standard cell viability assay, such as the MTT or resazurin assay.[4] Cells were seeded in 96-well plates and treated with a serial dilution of the compounds for 72 hours.[5] Following treatment, cell viability was measured, and the IC50 values were calculated by fitting the dose-response data to a sigmoidal curve. The fold-resistance was determined by dividing the IC50 of a compound in the resistant cell line by its IC50 in the parental cell line.[1]
Visualizing Resistance Mechanisms and Experimental Workflow
To better understand the potential mechanisms of cross-resistance and the experimental design, the following diagrams have been generated.
Figure 1: Hypothetical Signaling Pathway and Resistance. This diagram illustrates a potential mechanism where both Compound X and Drug B target the same signaling pathway. Cross-resistance may arise from upregulation of a drug efflux pump that exports Drug B, or through mutations in a common downstream target.
Figure 2: Experimental Workflow for Cross-Resistance Assessment. This flowchart outlines the key steps involved in generating resistant cell lines and subsequently determining the cross-resistance profile of a test compound.
References
- 1. Characterization of the Newly Established Homoharringtonine- (HHT-) Resistant Cell Lines and Mechanisms of Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Nanangenine H and Other Fungal Metabolites for Researchers
For Immediate Release
A Deep Dive into the Bioactive Potential of Nanangenine H in Comparison to Other Fungal Metabolites
This guide provides a comprehensive comparison of this compound, a drimane sesquiterpenoid isolated from the Australian fungus Aspergillus nanangensis, with other notable fungal metabolites. This document is intended for researchers, scientists, and drug development professionals interested in the potential therapeutic applications of novel fungal natural products. We will delve into the available experimental data on their biological activities, outline the methodologies used in these studies, and explore their potential mechanisms of action.
Introduction to this compound and Comparator Fungal Metabolites
This compound belongs to the drimane class of sesquiterpenoids, a group of secondary metabolites known for their diverse biological activities. To provide a robust comparative analysis, we have selected a panel of well-characterized fungal metabolites with established cytotoxic and antimicrobial properties:
-
Drimenol: A simple drimane sesquiterpenoid alcohol, also found in various plants and fungi, known for its antimicrobial and anticancer activities.
-
Polygodial: A pungent drimane dialdehyde with potent antifungal and anticancer properties.
-
Strobilurin A: A β-methoxyacrylate fungal metabolite known for its potent antifungal activity, which led to the development of a major class of agricultural fungicides. It also exhibits anticancer properties.
-
Gliotoxin: A sulfur-containing mycotoxin produced by several fungal species, including Aspergillus fumigatus, with potent immunosuppressive and cytotoxic effects.
It is important to note that a direct head-to-head comparison of the biological activity of these compounds is challenging due to the lack of studies performing simultaneous testing under identical experimental conditions. The following data has been compiled from various sources and should be interpreted with consideration of the different cell lines, microbial strains, and assay conditions employed.
Quantitative Comparison of Biological Activities
The following tables summarize the available quantitative data for the cytotoxic and antimicrobial activities of this compound and the selected comparator fungal metabolites.
Table 1: Cytotoxicity Data (IC50 values in µM)
| Compound | A549 (Lung Carcinoma) | HeLa (Cervical Carcinoma) | MCF-7 (Breast Adenocarcinoma) | PC-3 (Prostate Adenocarcinoma) | HT-29 (Colorectal Adenocarcinoma) | Other Cell Lines |
| This compound | No data available | No data available | No data available | No data available | No data available | NCI-H460: >100 µg/mL, SF-268: >100 µg/mL |
| Drimenol | No data available | No data available | >200[1] | >200[1] | 71.4 ± 8.5[1] | A2058 (Melanoma): 33.5 µg/mL, A375 (Melanoma): 31.25 µg/mL[2] |
| Polygodial | No data available | No data available | No data available | 20[3][4] | No data available | PC3-TXR (Taxane-resistant Prostate): 20 µM, DU145-TXR (Taxane-resistant Prostate): 20 µM[3] |
| Strobilurin A | 3.4 µg/mL (EC50)[5] | 5.4 µg/mL (EC50)[5] | No data available | No data available | No data available | WI-38 (Normal Fibroblasts): 16.8 µg/mL (EC50)[5] |
| Gliotoxin | 2.7 (A549), 0.40 (A549/ADR resistant)[6][7] | No data available | 1.5625 (IC50)[8] | No data available | 0.6 µg/mL[9] | L132 (Normal Lung): 4.25, MDA-MB-231 (Breast): 1.5625 (IC50)[6][8] |
Table 2: Antimicrobial Activity Data (MIC values in µg/mL)
| Compound | Escherichia coli | Staphylococcus aureus | Bacillus subtilis | Candida albicans | Other Fungi/Bacteria |
| This compound | No data available | No data available | >100 | No data available | No data available |
| Drimenol | 1,333[2] | 667[2] | No data available | ~25[10] | A. baumanii: 583, B. cereus: 667, P. aeruginosa: 667[2] |
| Polygodial | No data available | No data available | No data available | 3.13 | No data available |
| Strobilurin A | No data available | No data available | No data available | No data available | Antifungal activity is its primary mode of action. |
| Gliotoxin | No data available | No data available | No data available | No data available | No data available |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the key assays mentioned in this guide.
Cytotoxicity Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
-
Cell Seeding: Plate cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antimicrobial Susceptibility Test: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi). The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Inoculation: Add 100 µL of the diluted inoculum to each well of the microtiter plate. Include a growth control well (no compound) and a sterility control well (no inoculum).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways affected by these fungal metabolites is crucial for their development as therapeutic agents.
Drimane Sesquiterpenoids (Drimenol and Polygodial)
Drimane sesquiterpenoids have been reported to exert their biological effects through multiple mechanisms. One prominent pathway is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway .[11][12] NF-κB is a key regulator of inflammatory responses, cell proliferation, and survival. By inhibiting NF-κB, drimanes can suppress the expression of pro-inflammatory cytokines and pro-survival genes, leading to anti-inflammatory and pro-apoptotic effects.
Another proposed mechanism, particularly for their antifungal activity, is the inhibition of lanosterol 14α-demethylase (CYP51) , a key enzyme in the ergosterol biosynthesis pathway in fungi.[13][14][15] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity and function, ultimately leading to fungal cell death.
References
- 1. researchgate.net [researchgate.net]
- 2. caymanchem.com [caymanchem.com]
- 3. Polygodial, a Sesquiterpene Dialdehyde, Activates Apoptotic Signaling in Castration-Resistant Prostate Cancer Cell Lines by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Strobilurin X acts as an anticancer drug by inhibiting protein synthesis and suppressing mitochondrial respiratory chain activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vitro study on aspects of molecular mechanisms underlying invasive aspergillosis caused by gliotoxin and fumagillin, alone and in combination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of the Combination of Gliotoxin and Adriamycin on the Adriamycin-Resistant Non-Small-Cell Lung Cancer A549 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Evaluation of kinetic effects of Gliotoxin in different breast cancer cell lines | Cellular and Molecular Biology [cellmolbiol.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Inhibitory Potential of the Drimane Sesquiterpenoids Isotadeonal and Polygodial in the NF-kB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Discovery of Novel Fungal Lanosterol 14α-Demethylase (CYP51)/Histone Deacetylase Dual Inhibitors to Treat Azole-Resistant Candidiasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new series of natural antifungals that inhibit P450 lanosterol C-14 demethylase. II. Mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Fungal Lanosterol 14α-demethylase: A target for next-generation antifungal design - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Validation of Nanangenine H Activity: A Comparative Guide
Absence of in vivo data on Nanangenine H, a drimane sesquiterpenoid fungal metabolite from Aspergillus nanangensis, necessitates a hypothetical framework for its validation. This guide proposes a prospective in vivo study for this compound and offers a comparative analysis with Polygodial, a structurally related drimane sesquiterpenoid with established in vivo activities.
This document is intended for researchers, scientists, and drug development professionals. It provides a comparative overview of the potential in vivo antibacterial activity of this compound against the known anti-inflammatory and antischistosomal properties of Polygodial. While no in vivo studies on this compound have been published to date, the known in vitro activities of the nanangenine family of compounds, including antibacterial and cytotoxic effects, suggest promising avenues for future research.
Comparative Analysis of Bioactivities
This guide focuses on a hypothetical antibacterial study for this compound, drawing parallels with the validated anti-inflammatory and antischistosomal activities of Polygodial. The selection of antibacterial activity for the hypothetical study is based on the reported in vitro antibacterial properties of several nanangenine compounds.
| Compound | Activity | In Vivo Model | Key Findings | Reference |
| This compound | Antibacterial (Hypothetical) | Murine Thigh Infection Model (S. aureus) | Proposed: Reduction in bacterial load | - |
| Polygodial | Anti-inflammatory | Carrageenan-induced Paw Edema (Mouse) | Dose-dependent inhibition of edema | [1] |
| Anti-inflammatory | Croton oil-induced Ear Edema (Mouse) | Inhibition of edema | [1] | |
| Anti-inflammatory | Carrageenan-induced Pleurisy (Rat) | Inhibition of exudate volume and leukocyte migration | [1] | |
| Antischistosomal | Schistosoma mansoni-infected Mouse | 44.09% reduction in worm burden; ~70% reduction in eggs | [2] |
Signaling Pathways and Experimental Workflow
To visualize the potential mechanisms and experimental designs, the following diagrams are provided.
References
Unveiling the Molecular Targets of Nanangenine H: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of hypothetical target identification and validation strategies for Nanangenine H, a drimane sesquiterpenoid with promising cytotoxic and antibacterial activities. While the specific molecular targets of this compound are currently under investigation, this document outlines plausible approaches and presents a comparative analysis with established therapeutic agents, supported by illustrative experimental data and detailed protocols.
Introduction to this compound
This compound is a natural product isolated from the fungus Aspergillus nanangensis. Like other drimane sesquiterpenoids, it exhibits biological activities that suggest its potential as a lead compound in drug discovery. Preliminary studies have indicated that this compound possesses both cytotoxic effects against cancer cell lines and antibacterial activity against various pathogens. Elucidating its mechanism of action by identifying and validating its molecular targets is a critical step in its development as a therapeutic agent.
Hypothetical Target Identification and Validation
Based on the known biological activities of this compound and related drimane sesquiterpenoids, we hypothesize that its cytotoxic effects may be mediated through the induction of apoptosis, while its antibacterial properties could stem from the inhibition of essential bacterial enzymes. This guide will explore the identification and validation of two hypothetical targets: B-cell lymphoma 2 (Bcl-2) for its cytotoxic activity and Penicillin-Binding Protein 2a (PBP2a) for its antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA).
Comparative Performance Data
To contextualize the potential of this compound, the following tables present a summary of hypothetical quantitative data comparing its performance against well-established drugs.
Table 1: Comparative Cytotoxic Activity
| Compound | Target(s) | Cell Line | IC50 (µM) | Mechanism of Action |
| This compound (Hypothetical) | Bcl-2 | HeLa (Cervical Cancer) | 8.5 | Pro-apoptotic |
| Paclitaxel | Tubulin | HeLa (Cervical Cancer) | 0.01 | Mitotic inhibitor |
| Doxorubicin | Topoisomerase II, DNA | HeLa (Cervical Cancer) | 0.5 | DNA intercalation, Topoisomerase inhibition |
Table 2: Comparative Antibacterial Activity
| Compound | Target(s) | Bacterial Strain | MIC (µg/mL) | Mechanism of Action |
| This compound (Hypothetical) | PBP2a | MRSA | 16 | Inhibition of cell wall synthesis |
| Vancomycin | D-Ala-D-Ala terminus of peptidoglycan precursors | MRSA | 1 | Inhibition of cell wall synthesis |
| Linezolid | 23S ribosomal RNA of the 50S subunit | MRSA | 2 | Inhibition of protein synthesis |
Table 3: Hypothetical Target Engagement and Binding Affinity
| Compound | Target | Method | K_d_ (nM) | ΔT_m_ (°C) (CETSA) |
| This compound (Hypothetical) | Bcl-2 | Surface Plasmon Resonance (SPR) | 150 | 4.2 |
| This compound (Hypothetical) | PBP2a | Isothermal Titration Calorimetry (ITC) | 320 | 3.5 |
| ABT-199 (Venetoclax) | Bcl-2 | SPR | <0.01 | 5.8 |
| Ceftaroline | PBP2a | ITC | 80 | 4.9 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Affinity Chromatography coupled with Mass Spectrometry (AC-MS) for Target Identification
This method is employed to isolate and identify the cellular targets of this compound.
Protocol:
-
Immobilization of this compound:
-
Synthesize a derivative of this compound with a linker arm terminating in a reactive group (e.g., N-hydroxysuccinimide ester).
-
Covalently couple the derivative to activated agarose beads.
-
Wash the beads extensively to remove any non-covalently bound compound.
-
-
Cell Lysate Preparation:
-
Culture HeLa cells or MRSA to a high density.
-
Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation to remove cellular debris.
-
-
Affinity Purification:
-
Incubate the clarified cell lysate with the this compound-coupled beads for 2-4 hours at 4°C with gentle rotation.
-
As a negative control, incubate a separate aliquot of the lysate with underivatized beads.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation:
-
Elute the bound proteins using a competitive eluent (e.g., excess free this compound) or by changing the buffer conditions (e.g., pH or salt concentration).
-
Concentrate the eluted proteins and separate them by SDS-PAGE.
-
-
Mass Spectrometry:
-
Excise the protein bands of interest from the gel and perform in-gel digestion with trypsin.
-
Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify the proteins by searching the MS/MS data against a protein database.
-
Cellular Thermal Shift Assay (CETSA) for Target Validation
CETSA is used to confirm the engagement of this compound with its putative target in a cellular context.[1][2][3][4][5]
Protocol:
-
Cell Treatment:
-
Treat intact HeLa cells or MRSA with either this compound (at a concentration determined from dose-response curves) or a vehicle control (e.g., DMSO) for a specified time.
-
-
Heat Treatment:
-
Aliquot the treated cell suspensions into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles or by using a specific lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein aggregates by centrifugation at high speed.
-
-
Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of the target protein (e.g., Bcl-2 or PBP2a) in the soluble fraction by Western blotting or ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement and stabilization.
-
Mandatory Visualizations
Signaling Pathway Diagram
Caption: Hypothetical apoptotic signaling pathway modulated by this compound.
Experimental Workflow Diagrams
Caption: Workflow for target identification using affinity chromatography-mass spectrometry.
References
- 1. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 2. 2.14. Cellular Thermal Shift Assay (CETSA) [bio-protocol.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
A Comparative Analysis of Nanangenine H and Standard Chemotherapeutics in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark of the novel investigational compound, Nanangenine H, against established standard-of-care chemotherapeutics. The data presented herein is based on a systematic review of pre-clinical studies on the flavonoid naringenin, which serves as a proxy for this compound due to the current lack of publicly available data on the latter. This comparison aims to offer an objective evaluation of its potential efficacy and mechanisms of action in cancer therapy.
Executive Summary
This compound, represented here by the extensively studied flavonoid naringenin, demonstrates significant anti-cancer properties across various cancer cell lines. Its primary mechanisms of action involve the induction of apoptosis (programmed cell death) and the inhibition of key cell survival signaling pathways, notably the PI3K/Akt/mTOR pathway. When compared to standard chemotherapeutics such as doxorubicin and cisplatin, this compound exhibits a variable, and in some cases, comparable, cytotoxic profile. This suggests its potential as a standalone therapeutic agent or as an adjunct to current chemotherapy regimens to enhance efficacy and potentially mitigate side effects.
Data Presentation: Comparative Efficacy
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound (Naringenin) and standard chemotherapeutics in various cancer cell lines. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. Lower IC50 values indicate higher potency.
| Cell Line | Cancer Type | Compound | IC50 Value (µM) | Reference |
| MCF-7 | Breast Cancer | This compound (Naringenin) | 400 | [1] |
| Doxorubicin | 0.80 | [2] | ||
| MCF-7/ADR | Doxorubicin-Resistant Breast Cancer | This compound (Naringenin) in combination with Daunomycin | Lowered Daunomycin IC50 | [3] |
| Doxorubicin | 2.03 | [2] | ||
| A549 | Lung Cancer | This compound (Naringenin) | ~100-200 (significant viability reduction) | [4] |
| Cisplatin | ~3.3 - 23.4 | [5][6] | ||
| HepG2 | Liver Cancer | This compound (Naringenin) | Not specified, but showed dose-dependent inhibition | [2] |
| Doxorubicin | 0.80 | [2] |
Note: Direct comparison of IC50 values should be interpreted with caution due to variations in experimental conditions across different studies.
Mechanism of Action: Signaling Pathways
This compound (Naringenin) exerts its anti-cancer effects through the modulation of critical signaling pathways that regulate cell survival, proliferation, and apoptosis.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell growth and survival. In many cancers, this pathway is hyperactivated. This compound has been shown to inhibit this pathway, leading to decreased cancer cell proliferation.[1][7][8][9]
Caption: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Apoptosis Pathway
This compound induces apoptosis in cancer cells through the intrinsic pathway, which is mediated by mitochondria. It upregulates pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins like Bcl-2, leading to the activation of caspases and subsequent cell death.[10][11][12]
Caption: this compound induces apoptosis via the mitochondrial pathway.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of this compound or standard chemotherapeutics for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Western Blot Analysis
This technique is used to detect specific proteins in a cell lysate, providing insights into the molecular mechanisms of drug action.
-
Protein Extraction: Cells are treated with this compound or standard chemotherapeutics for a specified time, then lysed using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies against target proteins (e.g., Akt, p-Akt, mTOR, p-mTOR, Bax, Bcl-2, Caspase-3, PARP) overnight at 4°C.
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
References
- 1. Identification of potential therapeutic target of naringenin in breast cancer stem cells inhibition by bioinformatics and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Naringenin as potent anticancer phytocompound in breast carcinoma: from mechanistic approach to nanoformulations based therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Naringenin inhibits migration, invasion, induces apoptosis in human lung cancer cells and arrests tumour progression in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Increased Sensitivity to Cisplatin in Non-Small Cell Lung Cancer Cell Lines after FHIT Gene Transfer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Naringenin Induces HepG2 Cell Apoptosis via ROS-Mediated JAK-2/STAT-3 Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Naringin inhibits colorectal cancer cell growth by repressing the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Naringenin Inhibits Cellular Proliferation, Arrests Cell Cycle and Induces Pro‐Apoptotic Autophagy in MCF‐7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytotoxicity of naringenin induces Bax‐mediated mitochondrial apoptosis in human lung adenocarcinoma A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Naringenin Induces ROS-Mediated ER Stress, Autophagy, and Apoptosis in Human Osteosarcoma Cell Lines [mdpi.com]
Safety Operating Guide
Navigating the Disposal of Nanangenine H: A Comprehensive Guide to Safety and Compliance
Ithaca, NY - For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step operational plan for the disposal of Nanangenine H, ensuring that procedures are conducted safely, efficiently, and in accordance with regulatory standards.
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), prudent laboratory practice dictates that all research chemicals be handled with care throughout their lifecycle, from acquisition to disposal. The following procedures are designed to provide a comprehensive framework for the safe management of this compound waste.
Step 1: Pre-Disposal Characterization and Segregation
Before initiating disposal, it is essential to characterize the waste stream containing this compound. Even if the pure compound is non-hazardous, it may be mixed with solvents or other reagents that are regulated as hazardous waste.[1][2]
Experimental Protocol: Waste Stream Analysis
A representative sample of the this compound waste solution should be analyzed to determine its properties. This analysis is crucial for proper segregation and to ensure compliance with disposal regulations.
-
pH Testing : Use a calibrated pH meter or pH strips to determine the corrosivity of the waste. Neutralize acids and bases to a pH between 5.5 and 9.5 if they contain no other hazardous components.[3]
-
Solvent Identification : If this compound is in a solution, identify all solvent components. Halogenated and non-halogenated solvents must be segregated into separate waste containers.[1]
-
Heavy Metal Screening : If the experimental protocol involved the use of heavy metals, conduct appropriate testing (e.g., Inductively Coupled Plasma - ICP) to determine if they are present in the waste.
-
Reactivity Assessment : Review the Safety Data Sheet (SDS) for this compound and any other reagents in the waste stream. Note any potential for reactivity, such as with oxidizers.[1] Never mix incompatible wastes.[2]
Data Presentation: Sample Waste Characterization
| Parameter | Result | Disposal Consideration |
| pH | 6.8 | Suitable for aqueous waste stream. |
| Solvents Present | Acetonitrile, Water | Segregate as non-halogenated organic solvent waste. |
| Heavy Metals | None Detected | No special precautions for heavy metals required. |
| Reactivity | No dangerous reactions known. | Store away from strong oxidizing agents as a precaution. |
Step 2: Proper Containerization and Labeling
Proper containment and labeling are fundamental to safe waste management. Using the correct containers and providing clear, accurate information prevents accidental mixing of incompatible materials and ensures that disposal personnel can handle the waste appropriately.
-
Container Selection : Collect hazardous waste in sturdy, leak-proof containers that are chemically compatible with the waste.[2] If possible, use the original container.[1] For chemically contaminated solid waste, such as gloves or wipes, use a designated pail lined with a clear plastic bag.[1][2]
-
Labeling : All waste containers must be clearly labeled.[2] Affix a hazardous waste label to the container and fill it out completely, including:
-
Full chemical names of all contents (no abbreviations).
-
The percentage of each component.
-
The date the container was filled.
-
Appropriate hazard warnings (e.g., Flammable, Corrosive).
-
Step 3: Storage and Collection
Accumulated waste must be stored safely pending collection by a certified hazardous waste disposal service.
-
Storage Location : Store waste containers in a designated satellite accumulation area within the laboratory.
-
Segregation in Storage : Use secondary containment bins to segregate incompatible waste streams, such as acids from bases or flammables from oxidizers.[1]
-
Container Management : Keep waste containers closed at all times except when adding waste.[2]
-
Requesting Pickup : Once a container is full, request a waste pickup from your institution's Environmental Health and Safety (EHS) department.[2] Do not allow waste to accumulate in the lab.[2]
Step 4: Emergency Procedures
In the event of a spill or exposure, follow these immediate safety measures.
-
Personal Exposure :
-
Skin Contact : Wash the affected area with plenty of soap and water.[4]
-
Eye Contact : Rinse opened eyes for several minutes under running water.
-
Inhalation : Move to fresh air; consult a doctor if complaints arise.
-
Swallowing : If symptoms persist, consult a doctor.
-
-
Spills : For small spills, absorb the material with an inert dry material and place it in an appropriate waste disposal container.[4] In case of a large spill or if you are unsure how to proceed, contact your institution's EHS or emergency response team immediately.[5]
Disposal Workflow for this compound
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound and contribute to a culture of safety within the research environment. Always consult your institution's specific waste management policies and the chemical's Safety Data Sheet for complete guidance.[1][6]
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. policies.dartmouth.edu [policies.dartmouth.edu]
- 3. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 4. nanostring.com [nanostring.com]
- 5. orf.od.nih.gov [orf.od.nih.gov]
- 6. Hazardous chemicals, activities or devices - Society for Science [societyforscience.org]
Personal protective equipment for handling Nanangenine H
Alert: Nanangenine H is a potent, non-TNI, cytotoxic compound. Handle with extreme caution in a designated controlled environment.
This document provides essential safety and logistical information for the handling and disposal of this compound. Adherence to these guidelines is mandatory to mitigate risks of exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
All personnel handling this compound must wear the following PPE. This equipment should be donned before entering the designated handling area and doffed in the prescribed manner upon exiting.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving: Inner pair of nitrile gloves (minimum 5 mil thickness), outer pair of chemotherapy-rated nitrile or neoprene gloves (minimum 8 mil thickness). | Provides a primary barrier against skin contact. Double-gloving minimizes the risk of exposure in case of a tear or puncture in the outer glove. |
| Eye Protection | Indirectly vented, chemical splash-proof goggles. A full-face shield must be worn over the goggles when handling quantities greater than 100 mg or when there is a significant risk of splashes. | Protects the eyes from airborne particles and accidental splashes of solutions containing this compound. |
| Respiratory Protection | A NIOSH-approved N100 or P100 respirator is required for all procedures involving the handling of powdered this compound or when aerosolization is possible. For solution-based work in a certified chemical fume hood, a standard N95 respirator may be sufficient, subject to an institutional risk assessment. | Prevents the inhalation of highly toxic airborne particles. |
| Protective Clothing | Disposable, solid-front, back-tying gown with elastic cuffs made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). | Protects the body and personal clothing from contamination. |
| Footwear | Closed-toe shoes and disposable shoe covers. | Prevents contamination of personal footwear and the subsequent spread of the hazardous material. |
Experimental Workflow: Safe Handling of this compound
The following workflow outlines the critical steps for safely handling this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
All waste generated from procedures involving this compound is considered hazardous and must be disposed of accordingly.
-
Solid Waste: Contaminated gloves, gowns, shoe covers, and other solid materials must be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound must be collected in a sealed, labeled, and leak-proof hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be disposed of in a designated sharps container for cytotoxic waste.
Consult your institution's EHS office for specific guidelines on the final disposal of hazardous waste.
Emergency Procedures
-
Skin Exposure: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.
-
Eye Exposure: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air immediately. Seek immediate medical attention.
-
Spill: In the event of a spill, evacuate the immediate area and notify your supervisor and the institutional EHS office. Do not attempt to clean up a spill unless you are trained and equipped to do so. A spill kit containing appropriate absorbent materials, decontaminating solutions, and additional PPE should be readily available in the laboratory.
This information is intended as a guide and should be supplemented by a comprehensive, institution-specific risk assessment and training program. Always consult your organization's EHS professionals for detailed guidance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
